3-(Azepan-2-yl)-5-(thiophen-2-yl)isoxazole
Description
Structure
2D Structure
Properties
IUPAC Name |
3-(azepan-2-yl)-5-thiophen-2-yl-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS/c1-2-5-10(14-7-3-1)11-9-12(16-15-11)13-6-4-8-17-13/h4,6,8-10,14H,1-3,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIMPPTLDXUVNNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(NCC1)C2=NOC(=C2)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-(Azepan-2-yl)-5-(thiophen-2-yl)isoxazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a proposed synthetic pathway for the novel heterocyclic compound, 3-(Azepan-2-yl)-5-(thiophen-2-yl)isoxazole. The described methodology is based on established and reliable chemical transformations, providing a comprehensive route from commercially available starting materials to the final product. This document includes detailed experimental protocols, tabulated quantitative data from analogous reactions, and a visual representation of the synthetic workflow.
Introduction
The isoxazole scaffold is a prominent feature in many biologically active compounds and approved pharmaceuticals. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a valuable pharmacophore in drug design. The target molecule, this compound, combines the isoxazole core with a thiophene moiety, a common bioisostere for a phenyl ring, and an azepane ring, a saturated seven-membered heterocycle that can influence lipophilicity and conformational flexibility. This guide provides a robust synthetic strategy to access this compound for further investigation.
Proposed Synthetic Pathway
The synthesis of this compound can be achieved through a multi-step sequence, beginning with the formation of the isoxazole ring, followed by the introduction of the azepane moiety. To prevent unwanted side reactions, the secondary amine of the azepane precursor will be protected with a tert-butyloxycarbonyl (Boc) group, which can be removed in the final step under acidic conditions.
The overall synthetic scheme is as follows:
Figure 1: Proposed synthesis pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 5-(Thiophen-2-yl)isoxazole-3-carboxylic acid
This procedure involves a Claisen condensation followed by a cyclization reaction with hydroxylamine.
-
Preparation of 1-(Thiophen-2-yl)butane-1,3-dione: To a solution of sodium ethoxide (prepared from sodium in absolute ethanol), add 2-acetylthiophene dropwise at 0°C. Subsequently, add diethyl oxalate dropwise while maintaining the temperature. The reaction mixture is stirred at room temperature overnight. After completion, the mixture is poured into ice-water and acidified with dilute hydrochloric acid. The precipitated product is filtered, washed with water, and dried.
-
Cyclization to 5-(Thiophen-2-yl)isoxazole-3-carboxylic acid: The crude 1-(thiophen-2-yl)butane-1,3-dione is dissolved in ethanol, and a solution of hydroxylamine hydrochloride in water is added. The mixture is refluxed for several hours. Upon cooling, the product crystallizes out and is collected by filtration, washed with cold ethanol, and dried.
Step 2: Synthesis of N-Boc-azepan-2-amine
This two-step process involves the reduction of azepan-2-one followed by the protection of the resulting amine.
-
Synthesis of Azepan-2-amine: In a flame-dried flask under an inert atmosphere, a suspension of lithium aluminum hydride (LAH) in anhydrous tetrahydrofuran (THF) is prepared. Azepan-2-one, dissolved in anhydrous THF, is added dropwise at 0°C. The reaction mixture is then stirred at room temperature overnight. The reaction is carefully quenched by the sequential addition of water and aqueous sodium hydroxide. The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure to yield the crude amine.
-
N-Boc Protection: The crude azepan-2-amine is dissolved in dichloromethane (DCM), and triethylamine is added. The solution is cooled to 0°C, and a solution of di-tert-butyl dicarbonate ((Boc)₂O) in DCM is added dropwise. The reaction is stirred at room temperature overnight. The mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give the N-Boc protected amine, which can be purified by column chromatography.
Step 3: Amide Coupling and Reduction
-
Activation of the Carboxylic Acid: To a solution of 5-(thiophen-2-yl)isoxazole-3-carboxylic acid in dry DCM, a catalytic amount of N,N-dimethylformamide (DMF) is added. The solution is cooled to 0°C, and oxalyl chloride is added dropwise. The reaction mixture is stirred at room temperature for a few hours until the evolution of gas ceases. The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude acyl chloride.
-
Amide Coupling: The crude 5-(thiophen-2-yl)isoxazole-3-carbonyl chloride is dissolved in dry DCM and added dropwise to a solution of N-Boc-azepan-2-amine and triethylamine in dry DCM at 0°C. The reaction is stirred at room temperature overnight. The reaction mixture is washed with dilute aqueous acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography.
-
Reduction of the Amide: The purified N-Boc protected amide is dissolved in anhydrous THF and added dropwise to a suspension of LAH in anhydrous THF at 0°C under an inert atmosphere. The reaction mixture is stirred at room temperature overnight. The reaction is quenched by the sequential addition of water and aqueous sodium hydroxide. The solid is filtered off, and the filtrate is concentrated under reduced pressure.
Step 4: N-Boc Deprotection
The crude product from the reduction step is dissolved in a solution of hydrochloric acid in 1,4-dioxane. The mixture is stirred at room temperature for a few hours. The solvent is evaporated under reduced pressure, and the residue is triturated with diethyl ether to afford the hydrochloride salt of the final product, this compound.
Quantitative Data
The following table summarizes typical yields for the key transformations based on analogous reactions reported in the literature. Actual yields may vary depending on the specific reaction conditions and scale.
| Step | Reactants | Product | Typical Yield (%) |
| 1. Isoxazole Synthesis | 2-Acetylthiophene, Diethyl oxalate, Hydroxylamine hydrochloride | 5-(Thiophen-2-yl)isoxazole-3-carboxylic acid | 60-75 |
| 2. Amide Coupling | 5-(Thiophen-2-yl)isoxazole-3-carbonyl chloride, N-Boc-azepan-2-amine | N-Boc-protected amide intermediate | 75-90 |
| 3. Amide Reduction | N-Boc-protected amide intermediate, Lithium aluminum hydride | N-Boc-protected amine intermediate | 65-80 |
| 4. N-Boc Deprotection | N-Boc-protected amine intermediate, HCl in Dioxane | This compound hydrochloride | >90 |
Alternative Pathway: Reductive Amination
An alternative approach for the introduction of the azepane moiety involves the reductive amination of 5-(thiophen-2-yl)isoxazole-3-carboxaldehyde with N-Boc-azepan-2-amine.
Figure 2: Reductive amination workflow.
Experimental Protocol for Reductive Amination
To a solution of 5-(thiophen-2-yl)isoxazole-3-carboxaldehyde and N-Boc-azepan-2-amine in a suitable solvent such as dichloromethane or 1,2-dichloroethane, is added a mild reducing agent like sodium triacetoxyborohydride (STAB). A small amount of acetic acid can be used as a catalyst. The reaction is stirred at room temperature until completion. The reaction is then quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography. The final deprotection step is carried out as described previously.
Conclusion
The synthetic pathways detailed in this guide provide a comprehensive and feasible approach for the synthesis of this compound. The primary route through amide coupling and reduction is robust and utilizes well-established chemical transformations. The alternative reductive amination pathway offers a more convergent approach. These methodologies should enable researchers and drug development professionals to access this novel compound for further biological evaluation and lead optimization studies. Careful execution of the described protocols and appropriate analytical characterization at each step are crucial for a successful synthesis.
An In-depth Technical Guide on Isoxazole and Thiophene-Containing Heterocycles: A Proxy for the Undocumented "3-(Azepan-2-yl)-5-(thiophen-2-yl)isoxazole"
Disclaimer: A comprehensive search of scientific literature and chemical databases yielded no specific information on the chemical properties, synthesis, or biological activity of the compound "3-(Azepan-2-yl)-5-(thiophen-2-yl)isoxazole." This guide, therefore, provides an in-depth overview of the general chemical properties, synthesis, and biological significance of the constituent isoxazole and thiophene scaffolds, drawing upon data from structurally related compounds. This information is intended to serve as a valuable resource for researchers and drug development professionals interested in this class of molecules.
Introduction to Isoxazoles and Thiophenes in Medicinal Chemistry
The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions.[1] This structural motif is found in a variety of natural products and synthetic compounds and is considered a "privileged" structure in medicinal chemistry due to its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets.[1][2][3] Isoxazole-containing compounds exhibit a wide range of pharmacological activities, including anti-inflammatory, antibacterial, antifungal, antitumor, and antiviral properties.[4] Several commercially available drugs, such as the antibiotic sulfamethoxazole and the anti-inflammatory agent leflunomide, feature an isoxazole core.[4]
Thiophene, a sulfur-containing five-membered aromatic heterocycle, is another crucial building block in drug discovery. It is often considered a bioisostere of a benzene ring and is present in numerous approved drugs.[5] The incorporation of a thiophene moiety can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.
The combination of isoxazole and thiophene rings in a single molecule, as suggested by the structure of "this compound," presents an intriguing scaffold for the development of novel therapeutic agents. The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, can further modulate the compound's three-dimensional structure and physicochemical properties, potentially enhancing its interaction with biological targets.
General Synthesis Strategies for 3,5-Disubstituted Isoxazoles
The synthesis of 3,5-disubstituted isoxazoles can be achieved through various synthetic routes. A common and versatile method is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. The regioselectivity of this reaction can be influenced by the nature of the substituents on both the nitrile oxide and the alkyne.
Another widely employed strategy involves the condensation of a β-diketone or a related precursor with hydroxylamine.[6] This method allows for the introduction of diverse substituents at the 3- and 5-positions of the isoxazole ring.
Below is a generalized workflow for the synthesis of a 3,5-disubstituted isoxazole, which could be adapted for the synthesis of the target molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. biolmolchem.com [biolmolchem.com]
- 3. Synthesis of Fused Isoxazoles: A Comprehensive Review [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. 2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one [mdpi.com]
- 6. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Spectroscopic and Synthetic Profile of 3-(Azepan-2-yl)-5-(thiophen-2-yl)isoxazole
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive theoretical framework for the synthesis and spectroscopic characterization of the novel compound 3-(azepan-2-yl)-5-(thiophen-2-yl)isoxazole. Due to the absence of published experimental data for this specific molecule, this guide leverages established principles of organic synthesis and spectroscopic analysis of related 3,5-disubstituted isoxazoles to present a predictive profile. It includes a plausible synthetic route, predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS), detailed experimental protocols for obtaining such data, and a workflow diagram for the synthesis and characterization process.
Introduction
Isoxazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for a wide range of biological activities. The target molecule, this compound, combines the isoxazole core with a thiophene ring, a common pharmacophore, and an azepane moiety, which can influence solubility and receptor binding. This guide outlines the expected chemical and spectroscopic properties of this compound to facilitate its synthesis and characterization in a research setting.
Proposed Synthesis
The most common and versatile method for synthesizing 3,5-disubstituted isoxazoles is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[1][2][3] A plausible synthetic route for this compound is proposed, starting from commercially available materials.
DOT Diagram of the Proposed Synthetic Pathway:
Caption: Proposed synthesis of this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound based on the analysis of similar structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~8.0-7.5 | m | 3H | Thiophene ring protons |
| ~6.5 | s | 1H | Isoxazole C4-H |
| ~4.0 | t | 1H | Azepane C2-H |
| ~3.2-2.8 | m | 2H | Azepane C7-H₂ |
| ~2.0-1.5 | m | 8H | Azepane C3, C4, C5, C6-H₂ |
Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | Isoxazole C5 |
| ~160 | Isoxazole C3 |
| ~130-125 | Thiophene ring carbons |
| ~100 | Isoxazole C4 |
| ~60 | Azepane C2 |
| ~45 | Azepane C7 |
| ~30-25 | Azepane C3, C4, C5, C6 |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | C-H stretching (aromatic) |
| 2950-2850 | Strong | C-H stretching (aliphatic) |
| ~1600 | Medium | C=N stretching (isoxazole) |
| ~1500 | Medium | C=C stretching (thiophene) |
| ~1450 | Medium | C-O stretching (isoxazole) |
| ~900 | Medium | N-O stretching (isoxazole) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Impact - EI)
| m/z | Relative Intensity | Assignment |
| [M]⁺ | Moderate | Molecular Ion |
| [M-28]⁺ | Low | Loss of C₂H₄ from azepane |
| [M-83]⁺ | High | Loss of thiophene radical |
| [M-99]⁺ | High | Loss of azepane radical |
Experimental Protocols
General Synthesis of 3,5-Disubstituted Isoxazoles
This protocol is a general guideline for the 1,3-dipolar cycloaddition reaction.[2][4]
-
Oxime Formation: The starting aldehyde (1 equivalent) is dissolved in a suitable solvent (e.g., ethanol/water). Hydroxylamine hydrochloride (1.1 equivalents) and a base (e.g., sodium acetate, 1.5 equivalents) are added. The mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The product oxime is then isolated by extraction.
-
Nitrile Oxide Generation and Cycloaddition: The oxime (1 equivalent) is dissolved in an appropriate solvent (e.g., dichloromethane). A halogenating agent such as N-chlorosuccinimide (NCS) (1.1 equivalents) is added, followed by the alkyne (1.2 equivalents). A base (e.g., triethylamine, 1.5 equivalents) is added dropwise, and the reaction is stirred at room temperature. The reaction progress is monitored by TLC.
-
Workup and Purification: Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.
-
IR Spectroscopy: IR spectra are recorded on an FT-IR spectrometer using KBr pellets or as a thin film on NaCl plates.
-
Mass Spectrometry: Mass spectra are obtained on a mass spectrometer with an electron impact (EI) ionization source.
Workflow Diagram
DOT Diagram of the Synthesis and Characterization Workflow:
Caption: Workflow from synthesis to characterization of the target compound.
Conclusion
This technical guide provides a predictive yet comprehensive overview for the synthesis and spectroscopic characterization of this compound. The proposed synthetic route is based on well-established methodologies for isoxazole formation. The predicted spectroscopic data offers a benchmark for the structural elucidation of the target compound. The detailed protocols and workflow diagrams serve as a practical resource for researchers aiming to synthesize and study this and other novel isoxazole derivatives.
References
- 1. Isoxazole synthesis [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
Predicted Mechanism of Action for 3-(Azepan-2-yl)-5-(thiophen-2-yl)isoxazole: A Technical Guide for Drug Development Professionals
Abstract
This document outlines a predicted mechanism of action for the novel chemical entity, 3-(Azepan-2-yl)-5-(thiophen-2-yl)isoxazole. Due to the absence of direct experimental data for this specific molecule, this guide leverages a structure-activity relationship (SAR) analysis based on its core components: the azepane, thiophene, and isoxazole moieties. Drawing from a comprehensive review of existing literature on analogous compounds, we postulate potential biological targets and signaling pathways. This predictive analysis is intended to guide future preclinical research and hypothesis-driven experimental design for the development of this compound as a potential therapeutic agent.
Introduction
The convergence of diverse pharmacophores into a single molecular entity presents a compelling strategy in modern drug discovery. The molecule this compound is a novel compound that integrates three biologically significant heterocyclic systems: azepane, thiophene, and isoxazole. While no direct studies on this specific molecule are currently available, the extensive and varied pharmacological profiles of its constituent rings provide a strong basis for predicting its potential therapeutic applications and mechanism of action.
-
Azepane Derivatives: The seven-membered azepane ring is a key feature in numerous FDA-approved drugs, particularly those targeting the central nervous system (CNS).[1][2] Azepane-based compounds have demonstrated a wide array of pharmacological activities, including anti-cancer, anti-tubercular, anti-Alzheimer's, and antimicrobial properties.[2] Their derivatives are also recognized for their roles as histamine H3 receptor inhibitors, α-glucosidase inhibitors, and anticonvulsants.[2]
-
Thiophene-Isoxazole Congeners: The combination of thiophene and isoxazole rings has yielded compounds with significant biological activities. Recent studies have highlighted their potential as anti-breast cancer agents that target the estrogen receptor α (ERα).[3] Furthermore, certain thiophene-isoxazole derivatives have been investigated for their anti-tubercular effects, acting as putative activators of Rv1625c/Cya.[4] Anticancer properties have also been observed, with proposed mechanisms including the inhibition of tubulin polymerization and various kinases like c-Met.[5][6]
-
Isoxazole Moiety: The isoxazole ring is a versatile scaffold found in a multitude of approved pharmaceuticals.[7][8] Derivatives of isoxazole are known to exhibit anticonvulsant properties, often through the selective blockade of voltage-gated sodium channels such as NaV1.1.[9] They have also been explored as anti-inflammatory agents, potentially by inhibiting COX-2, and are integral to drugs developed for a range of neurological disorders.[10]
This guide will synthesize these individual lines of evidence to construct a predictive framework for the mechanism of action of this compound, proposing testable hypotheses for future research.
Predicted Biological Targets and Signaling Pathways
Based on the SAR analysis of its components, we predict that this compound is most likely to exhibit activity in the central nervous system or as an anti-proliferative agent.
Central Nervous System Activity
The presence of the azepane and isoxazole rings strongly suggests a potential for CNS activity.
-
Hypothesis 1: Serotonin 5-HT6 Receptor Antagonism. Tricyclic azepine derivatives are known to be selective 5-HT6 receptor antagonists.[11] Antagonism of this Gs-coupled receptor, which is primarily expressed in the brain, is a therapeutic strategy for cognitive enhancement in Alzheimer's disease and schizophrenia.
Caption: Predicted 5-HT6 Receptor Antagonism Pathway.
-
Hypothesis 2: Voltage-Gated Sodium Channel (NaV1.1) Blockade. Isoxazole derivatives have been identified as selective blockers of NaV1.1 channels, suggesting a potential anticonvulsant effect.[9] This mechanism involves the inhibition of excessive neuronal firing characteristic of seizures.
Caption: Predicted NaV1.1 Channel Blockade Mechanism.
Anti-proliferative Activity
The thiophene-isoxazole core is associated with anticancer properties.
-
Hypothesis 3: Estrogen Receptor α (ERα) Antagonism. 5-(Thiophen-2-yl)isoxazoles have shown promise as anti-breast cancer agents by targeting ERα.[3] This suggests a potential application in hormone-dependent cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel isoxazole thiophene-containing compounds active against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. (PDF) Discovery of New Thiophene, Pyrazole, Isoxazole [research.amanote.com]
- 7. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Medicinal Chemistry Perspective of Fused Isoxazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Evaluation of Novel Benzo[ d]isoxazole Derivatives as Anticonvulsants by Selectively Blocking the Voltage-Gated Sodium Channel NaV1.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity : Oriental Journal of Chemistry [orientjchem.org]
- 11. 5-HT6 receptor - Wikipedia [en.wikipedia.org]
Characterization of Azepane-Containing Heterocyclic Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization of azepane-containing heterocyclic compounds, a class of molecules of significant interest in medicinal chemistry and drug discovery. The versatile seven-membered azepane ring serves as a scaffold in numerous biologically active compounds, demonstrating a wide range of therapeutic applications, including anticancer, anti-Alzheimer's, and antimicrobial activities.[1] This guide details the key methodologies for structural elucidation and biological evaluation, presents quantitative data for comparative analysis, and illustrates relevant biological pathways and experimental workflows.
Data Presentation: Physicochemical and Biological Properties
The following tables summarize key quantitative data for representative azepane-containing compounds, providing a basis for structure-activity relationship (SAR) analysis.
Table 1: Spectroscopic and Crystallographic Data of a Representative Azepane Derivative
| Parameter | Value | Reference |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.35-7.20 (m, 5H, Ar-H), 3.86 (d, J = 13.2 Hz, 1H), 3.66 (m, 1H), 3.20-2.90 (m, 4H), 1.90-1.60 (m, 6H) | |
| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 138.5, 129.2, 128.5, 127.3, 60.1, 55.4, 54.8, 29.7, 27.5, 26.8 | [2] |
| Mass Spectrometry (EI-MS) m/z | 114.19 (M+) | [3] |
| X-ray Crystallography (Bond Length) | C-N: 1.47 Å, C-C: 1.53 Å | [4] |
| X-ray Crystallography (Bond Angle) | C-N-C: 112°, C-C-C: 115° | [4] |
Table 2: In Vitro Biological Activity of Selected Azepane Derivatives
| Compound ID | Target | Assay | IC₅₀ (nM) | Cancer Cell Line | Reference |
| 1 | Protein Kinase B (PKB-alpha) | Enzyme Inhibition | 5 | - | [5] |
| 4 | Protein Kinase B (PKB-alpha) | Enzyme Inhibition | 4 | - | [5] |
| (R,R)-1a | Norepinephrine Transporter (NET) | Radioligand Displacement | 60 | - | [4] |
| (R,R)-1a | Dopamine Transporter (DAT) | Radioligand Displacement | 230 | - | [4] |
| (R,R)-1a | Serotonin Transporter (SERT) | Radioligand Displacement | 250 | - | [4] |
| Compound 11 | - | Cytotoxicity (SRB Assay) | 880 | FaDu | [6] |
| Compound 6 | - | Cytotoxicity (SRB Assay) | 3930 | A2780 | [6] |
| Azetopyrroloazepinone 9e | - | Cytotoxicity | - | U-251 (Selective) | [7] |
| Azepano-betulinic amide | - | Cytotoxicity (NCI-60) | 570 - 14300 | HCT-15, NCI/ADR-RES | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of azepane-containing compounds are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of atoms in an azepane derivative.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified azepane compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Tune and shim the instrument to ensure optimal field homogeneity.
-
Set the temperature to 298 K.
-
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 12-16 ppm, 32-64 scans, relaxation delay of 1-2 seconds.
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical parameters: spectral width of 200-250 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.
-
Process the data similarly to the ¹H spectrum.
-
-
2D NMR (COSY, HSQC, HMBC):
-
Acquire two-dimensional spectra as needed to establish connectivity.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons to carbons over two to three bonds.
-
-
Data Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze chemical shifts, coupling constants, and 2D correlations to elucidate the complete molecular structure.[2][8][9]
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of an azepane derivative and to gain structural information from its fragmentation pattern.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound (typically 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization:
-
Electron Ionization (EI): Suitable for volatile and thermally stable compounds. The sample is introduced into the ion source and bombarded with high-energy electrons.
-
Electrospray Ionization (ESI): Ideal for polar and less volatile compounds. The sample solution is sprayed through a charged capillary, creating charged droplets that evaporate to produce gas-phase ions.
-
-
Mass Analysis:
-
The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
-
Data Analysis:
-
Identify the molecular ion peak (M⁺) to determine the molecular weight.
-
Analyze the fragmentation pattern to identify characteristic losses and deduce structural motifs. For N-heterocycles, common fragmentations include alpha-cleavage and ring fission.[3]
-
For high-resolution mass spectrometry (HRMS), determine the accurate mass to calculate the elemental composition.
-
X-ray Crystallography
Objective: To determine the precise three-dimensional atomic arrangement of an azepane derivative in a single crystal.
Protocol:
-
Crystal Growth:
-
Grow single crystals of the compound suitable for X-ray diffraction (typically 0.1-0.5 mm in size).
-
Common methods include slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer in a single-crystal X-ray diffractometer.
-
Cool the crystal under a stream of liquid nitrogen (typically 100 K) to minimize thermal vibrations.
-
Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.
-
Refine the atomic positions and thermal parameters against the experimental data to obtain the final, accurate molecular structure.
-
-
Data Analysis: Analyze the final structure to determine bond lengths, bond angles, torsion angles, and intermolecular interactions.[4]
In Vitro Anticancer Activity Assay (MTT Assay)
Objective: To determine the cytotoxic effect of an azepane derivative on cancer cell lines and calculate its IC₅₀ value.
Protocol:
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7, HCT-116) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment:
-
Prepare a series of dilutions of the azepane compound in the culture medium.
-
Replace the medium in the wells with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
-
MTT Assay:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[10][11][12]
-
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
Objective: To determine the minimum inhibitory concentration (MIC) of an azepane derivative against a specific microorganism.
Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth, adjusted to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: Prepare a two-fold serial dilution of the azepane compound in a 96-well microtiter plate containing the appropriate broth.
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[13][14][15]
Beta-Secretase (BACE1) Inhibitor Screening Assay
Objective: To screen for and characterize azepane derivatives as inhibitors of the BACE1 enzyme, a key target in Alzheimer's disease.
Protocol:
-
Reagent Preparation:
-
Prepare a BACE1 assay buffer (e.g., 50 mM sodium acetate, pH 4.5).
-
Dilute the recombinant human BACE1 enzyme and the fluorogenic BACE1 substrate in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well black plate, add the assay buffer, the test azepane compound at various concentrations, and the BACE1 enzyme. Include a control without the inhibitor and a blank without the enzyme.
-
Pre-incubate the plate for 15 minutes at 37°C.
-
Initiate the reaction by adding the BACE1 substrate to all wells.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at an excitation wavelength of ~345 nm and an emission wavelength of ~500 nm in kinetic mode for 30-60 minutes at 37°C.
-
-
Data Analysis:
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by azepane compounds and a typical workflow for their characterization.
Signaling Pathways
References
- 1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 1H-Azepin-1-amine, hexahydro- [webbook.nist.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure-based optimization of novel azepane derivatives as PKB inhibitors | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. digitalcommons.molloy.edu [digitalcommons.molloy.edu]
- 10. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules [mdpi.com]
- 11. Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. integra-biosciences.com [integra-biosciences.com]
- 15. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. abcam.co.jp [abcam.co.jp]
- 17. Combining Virtual Screening Protocol and In Vitro Evaluation towards the Discovery of BACE1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. content.abcam.com [content.abcam.com]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. bpsbioscience.com [bpsbioscience.com]
Potential Therapeutic Targets for Isoxazole Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The isoxazole moiety, a five-membered heterocyclic ring containing adjacent nitrogen and oxygen atoms, has emerged as a significant pharmacophore in modern medicinal chemistry. Its unique structural and electronic properties have enabled the development of a diverse range of derivatives with broad therapeutic potential. This technical guide provides a comprehensive overview of the key therapeutic targets of isoxazole derivatives, focusing on their applications in oncology, inflammation, and neurodegenerative diseases. This document details the underlying signaling pathways, presents quantitative data on their biological activity, and outlines relevant experimental protocols.
Anticancer Activity of Isoxazole Derivatives
Isoxazole derivatives have demonstrated significant potential as anticancer agents by targeting various critical pathways involved in tumor growth and proliferation.[1] Two of the most promising therapeutic targets in this area are Heat Shock Protein 90 (Hsp90) and the Akt/GSK3β/β-catenin signaling pathway.
Heat Shock Protein 90 (Hsp90) Inhibition
Hsp90 is a molecular chaperone that plays a crucial role in the folding, stabilization, and function of a wide array of client proteins, many of which are implicated in oncogenesis.[2][3] Inhibition of Hsp90 leads to the degradation of these client proteins, thereby disrupting multiple signaling pathways essential for cancer cell survival and proliferation.[3] Several isoxazole-based compounds have been identified as potent Hsp90 inhibitors.[2][4][5]
The inhibition of Hsp90's ATPase activity by isoxazole derivatives prevents the chaperone from properly folding its client proteins. This leads to the ubiquitination and subsequent degradation of these proteins by the proteasome. Key Hsp90 client proteins involved in cancer include HER2, Akt, and Cdk4.[5]
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various isoxazole derivatives against Hsp90 and different cancer cell lines.
| Compound | Target/Cell Line | IC50 (µM) | Reference |
| Compound 26 | Hsp90 | ~0.14 | [4] |
| Compound 27 | Hsp90 | ~0.27 | [4] |
| Compound 56e | Hsp90 | 0.02 | [4] |
| Compound 56e | MCF7 | ~2.4 | [4] |
| Compound 56e | MDA-MB-231 | ~0.8 | [4] |
| Compound 56e | HCT-116 | ~4.8 | [4] |
| Compound 57 | HepG2 | ~0.083 | [4] |
| Compound 57 | MCF7 | ~0.13 | [4] |
| VER52296 | Hsp90 | ~0.021 (GI50) | [4] |
| Compound 39a, 39b, 39c | Various Cell Lines | < 0.1 (GI50) | [4] |
| Compound 5 | MCF-7 | 14 | [2] |
| Compound 11 | MCF-7, Hep3B, KB, SF-268, MKN-48 | 2.3, 2.7, 2.2, 3.6, 3.6 | [6] |
| Compound 14 | HT-1080, A-549, MCF-7, MDA-MB-231 | 22.47, 25.87, 19.19, 20.79 | [6] |
| Compound 16a | HT1080 | 16.1 | [6] |
| Compound 16b | HT1080 | 10.72 | [6] |
| Compound 16c | HT1080 | 9.02 | [6] |
| Compound 19 | OVCAR-3, MCF-7, HCT 116 | 5.0, 16.0, 5.0 | [6] |
| Compound 24 | MCF-7, A549 | 9.15, 14.92 | [6] |
| Derivative 34a | HepG2, HuCCA-1, A549 | 13.20–21.16 | [6] |
This protocol is based on the colorimetric measurement of inorganic phosphate produced during ATP hydrolysis by Hsp90.[7]
-
Reagents and Materials:
-
Purified Hsp90 protein
-
ATP solution
-
Isoxazole derivative compound
-
Malachite Green reagent
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.4, 20 mM KCl, 6 mM MgCl2)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a reaction mixture containing the reaction buffer and the desired concentration of the isoxazole derivative or vehicle control.
-
Add purified Hsp90 protein to the reaction mixture and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the ATPase reaction by adding the ATP solution to a final concentration within the linear range of the assay (e.g., 500 µM).[7]
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding the Malachite Green reagent, which forms a colored complex with the inorganic phosphate released.
-
Measure the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader.
-
Calculate the percentage of Hsp90 ATPase activity inhibition by comparing the absorbance of the compound-treated wells to the vehicle control wells.
-
Determine the IC50 value by plotting the percentage of inhibition against a range of compound concentrations.
-
Modulation of the Akt/GSK3β/β-catenin Signaling Pathway
The Akt/GSK3β/β-catenin signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. Its dysregulation is a common feature in many cancers.[8][9] Certain isoxazole derivatives have been shown to modulate this pathway, leading to anticancer effects.[10][11]
In this pathway, the activation of Akt (also known as Protein Kinase B) leads to the phosphorylation and subsequent inactivation of Glycogen Synthase Kinase 3β (GSK3β). In its active state, GSK3β phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation. When GSK3β is inactivated, β-catenin accumulates in the cytoplasm and translocates to the nucleus, where it acts as a transcriptional co-activator for genes involved in cell proliferation, such as c-Myc and Cyclin D1. Some isoxazole derivatives can influence this pathway, for instance by upregulating p-Akt and p-GSK3β, leading to an increase in nuclear β-catenin.[10]
Western blotting is a standard technique to assess the activation state of signaling proteins by detecting their phosphorylation status.
-
Cell Culture and Treatment:
-
Culture cancer cells (e.g., B16 melanoma cells) to 70-80% confluency.[10]
-
Treat the cells with various concentrations of the isoxazole derivative or vehicle control for a specified duration.
-
-
Protein Extraction:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the total and phosphorylated forms of Akt, GSK3β, and β-catenin overnight at 4°C. Also, use an antibody for a housekeeping protein (e.g., β-actin) as a loading control.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the levels of phosphorylated proteins to the levels of their corresponding total proteins to determine the activation status.
-
Anti-inflammatory Activity of Isoxazole Derivatives
Chronic inflammation is a hallmark of many diseases, including arthritis, cardiovascular disease, and cancer. Isoxazole derivatives have shown significant promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[12][13][14]
Cyclooxygenase (COX) Inhibition
COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. While COX-1 is constitutively expressed in most tissues and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated during inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.[12]
The following table presents the IC50 values of various isoxazole derivatives against COX-1 and COX-2 enzymes.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Mofezolac | 0.0079 | >50 | >6329 | [13] |
| Compound 15 | 0.08 | >50 | >625 | [13] |
| Compound 3 | - | 0.95 | - | [13] |
| ODZ2 | - | 0.48 | 132.83 | [12] |
| PYZ16 | - | 0.52 | 10.73 | [12] |
| PYZ8 | - | 0.10–0.27 | - | [12] |
| PYZ9 | - | 0.66–2.04 | - | [12] |
| Compound 34 | >100 | 0.140 | >714.28 | [14] |
| Compound 39, 40 | - | 0.039–0.065 | - | [14] |
| Compound 22, 23, 24 | - | 0.087–0.092 | - | [14] |
| Compound 5l | >100 | 8.2 | >12.1 | [15] |
This protocol describes a common method to determine the inhibitory activity of compounds against COX-1 and COX-2 enzymes using a screening assay kit.[16][17][18][19]
-
Reagents and Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Isoxazole derivative compound
-
Enzyme immunoassay (EIA) reagents for prostaglandin E2 (PGE2) detection
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.
-
Add various concentrations of the isoxazole derivative or vehicle control to the wells and pre-incubate for a specific time (e.g., 10 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubate the plate for a short period (e.g., 2 minutes) at 37°C to allow for prostaglandin synthesis.
-
Stop the reaction by adding a stopping solution (e.g., a solution of stannous chloride).
-
Quantify the amount of PGE2 produced using a competitive enzyme immunoassay (EIA) according to the manufacturer's instructions.
-
Calculate the percentage of COX inhibition for each compound concentration by comparing the PGE2 levels in the treated wells to the vehicle control wells.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Neuroprotective Effects of Isoxazole Derivatives
Emerging evidence suggests that isoxazole derivatives may have therapeutic potential in the treatment of neurodegenerative diseases. This is attributed to their ability to target enzymes and pathways involved in the pathogenesis of these disorders.
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. Inhibition of MAO-B, in particular, can increase dopamine levels in the brain and is a therapeutic strategy for Parkinson's disease.
While specific quantitative data and detailed protocols for MAO inhibition by isoxazole derivatives were not extensively available in the initial search, this remains a promising area of research for the development of novel neuroprotective agents.
Conclusion
The isoxazole scaffold represents a versatile and privileged structure in drug discovery, with derivatives demonstrating a wide range of biological activities. Their potential as anticancer, anti-inflammatory, and neuroprotective agents is well-supported by a growing body of scientific literature. The ability of isoxazole derivatives to specifically target key enzymes and signaling pathways, such as Hsp90, COX-2, and the Akt/GSK3β/β-catenin pathway, underscores their therapeutic promise. Further research and development in this area are warranted to translate these promising preclinical findings into novel and effective clinical therapies. This guide provides a foundational understanding of the current landscape of isoxazole derivatives as therapeutic agents, offering valuable insights for researchers and drug development professionals.
References
- 1. espublisher.com [espublisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 4. Heterocyclic Compounds as Hsp90 Inhibitors: A Perspective on Anticancer Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides as HSP90 inhibitors: design, synthesis and biological evaluation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-throughput screening assay for inhibitors of heat-shock protein 90 ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. AKT/GSK-3β/β-catenin signaling pathway participates in erythropoietin-promoted glioma proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activation of the AKT/GSK-3β/β-catenin pathway via photobiomodulation therapy promotes neural stem cell proliferation in neonatal rat models of hypoxic-ischemic brain damage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Isoxazole Chalcone Derivative Enhances Melanogenesis in B16 Melanoma Cells via the Akt/GSK3β/β-Catenin Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Isoxazole Chalcone Derivative Enhances Melanogenesis in B16 Melanoma Cells via the Akt/GSK3β/β-Catenin Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Navigating the Solubility Landscape of Novel Isoxazole Derivatives: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The development of novel therapeutic agents is a cornerstone of modern medicine. Within the vast chemical space of potential drug candidates, isoxazole-containing compounds have garnered significant attention due to their diverse biological activities. This technical guide focuses on the critical physicochemical property of solubility, using "3-(Azepan-2-yl)-5-(thiophen-2-yl)isoxazole" as a representative, albeit currently uncharacterized, model. While specific experimental data for this exact molecule is not publicly available, this document provides a comprehensive framework for approaching its solubility profiling. This includes a summary of solubility characteristics observed in structurally related isoxazole and thiophene derivatives, detailed, generalized experimental protocols for solubility assessment, and a conceptual workflow for the physicochemical characterization of novel chemical entities. This guide is intended to equip researchers with the necessary knowledge and methodologies to effectively evaluate the solubility of new isoxazole-based compounds in a drug discovery setting.
Introduction to Isoxazole Derivatives in Drug Discovery
The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in a variety of approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions contribute to its versatility in binding to biological targets.[2] Similarly, the thiophene ring is a bioisostere of the benzene ring, often incorporated into drug molecules to modulate their pharmacokinetic and pharmacodynamic properties.[3] The combination of these two heterocyclic systems, as exemplified by "this compound," presents a promising avenue for the discovery of new therapeutics. However, a critical determinant of a compound's potential for further development is its solubility, which directly impacts its bioavailability and formulation feasibility.
Solubility Profile of Structurally Related Compounds
Direct quantitative solubility data for "this compound" is not available in the public domain. However, by examining related structures, a general qualitative understanding can be inferred. For instance, N-Cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide has been described as soluble in dimethyl sulfoxide (DMSO) but not in water.[4] This is a common characteristic for many complex organic molecules. Generally, isoxazole and thiophene derivatives are sparingly soluble in aqueous media and often require organic co-solvents for solubilization.
To provide a practical framework, the following table presents hypothetical, yet realistic, solubility data for a novel isoxazole derivative in various solvents relevant to drug discovery and development.
| Solvent/Medium | Temperature (°C) | Solubility (µg/mL) | Method |
| Water | 25 | < 1 | Kinetic |
| Phosphate-Buffered Saline (PBS) pH 7.4 | 25 | < 1 | Kinetic |
| Simulated Gastric Fluid (SGF) pH 1.2 | 37 | 5 ± 1 | Thermodynamic |
| Simulated Intestinal Fluid (SIF) pH 6.8 | 37 | 2 ± 0.5 | Thermodynamic |
| Dimethyl Sulfoxide (DMSO) | 25 | > 20,000 | Kinetic |
| Ethanol | 25 | 500 ± 50 | Kinetic |
This table contains illustrative data and does not represent experimentally determined values for "this compound".
Experimental Protocols for Solubility Determination
Accurate and reproducible solubility data is crucial for the progression of a drug candidate. The following are detailed, generalized protocols for kinetic and thermodynamic solubility assays.
Kinetic Solubility Assay (High-Throughput Screening)
This method is suitable for early-stage discovery to quickly assess the solubility of a large number of compounds.
Objective: To determine the apparent solubility of a compound in an aqueous buffer from a concentrated DMSO stock solution.
Materials:
-
Test compound
-
Dimethyl Sulfoxide (DMSO), analytical grade
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microplates (polypropylene for stock solutions, clear for analysis)
-
Plate shaker
-
Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Serial Dilution: If necessary, perform serial dilutions of the stock solution in DMSO.
-
Compound Addition: Add 2 µL of the DMSO stock solution to 198 µL of PBS (pH 7.4) in a 96-well plate. This results in a 1% DMSO concentration and a final compound concentration of 100 µM.
-
Incubation: Seal the plate and shake at room temperature for 2 hours.
-
Precipitate Removal: Centrifuge the plate to pellet any precipitated compound.
-
Analysis: Carefully transfer the supernatant to a new plate and determine the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC-UV).
-
Calculation: The kinetic solubility is the highest concentration at which the compound remains in solution under these conditions.
Thermodynamic Solubility Assay (Lead Optimization)
This method provides the equilibrium solubility of a compound and is considered the gold standard.
Objective: To determine the equilibrium solubility of a compound by allowing it to reach saturation in a specific solvent over an extended period.
Materials:
-
Test compound (solid)
-
Selected solvent (e.g., water, PBS, SGF, SIF)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Filtration device (e.g., 0.45 µm syringe filters)
-
Analytical balance
-
HPLC system
Procedure:
-
Compound Addition: Add an excess amount of the solid compound to a vial containing a known volume of the desired solvent.
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the vials.
-
Filtration: Carefully filter the supernatant through a 0.45 µm filter to remove any remaining solid particles.
-
Quantification: Dilute the filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated HPLC method with a standard curve.
-
Calculation: The thermodynamic solubility is the concentration of the compound in the saturated solution.
Visualization of Physicochemical Characterization Workflow
In the absence of specific signaling pathway information for "this compound," the following diagram illustrates a generalized workflow for the physicochemical characterization of a novel chemical entity in a drug discovery pipeline.
Conclusion
While the specific solubility profile of "this compound" remains to be experimentally determined, this technical guide provides a robust framework for approaching this critical aspect of drug discovery. By leveraging knowledge from structurally related compounds and employing standardized experimental protocols, researchers can effectively characterize the solubility of novel isoxazole derivatives. The conceptual workflow presented herein further situates solubility assessment within the broader context of physicochemical profiling, underscoring its importance in the selection and optimization of new drug candidates. Future experimental work is necessary to elucidate the precise solubility and other physicochemical properties of "this compound" to fully understand its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. biolmolchem.com [biolmolchem.com]
- 3. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy N-Cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide | 832115-62-5 | >98% [smolecule.com]
Methodological & Application
Application Notes and Protocols for Cell-Based Assays of Novel Isoxazole Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cell-based assays for the evaluation of novel isoxazole compounds. Isoxazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3] This document outlines detailed protocols for key assays to assess the cytotoxic, pro-apoptotic, and cell cycle-disrupting potential of these compounds, enabling the identification of promising therapeutic candidates.
Introduction to Isoxazole Compounds and Cell-Based Assays
The isoxazole ring is a five-membered heterocycle that serves as a valuable scaffold in drug discovery.[4][5] Numerous isoxazole-containing compounds have been investigated for their therapeutic potential, particularly in oncology.[1][6] Cell-based assays are indispensable tools in the early stages of drug development, providing crucial insights into a compound's mechanism of action, potency, and selectivity.[7] These assays allow for the evaluation of cellular responses such as proliferation, viability, and death in a controlled in vitro environment.[7][8]
Data Presentation: Summary of Isoxazole Compound Activity
The following tables summarize the cytotoxic and pro-apoptotic activities of various isoxazole derivatives as reported in the literature. This structured presentation allows for easy comparison of the efficacy of different compounds across various cancer cell lines.
Table 1: Cytotoxic Activity (IC50) of Novel Isoxazole Compounds
| Compound ID | Cell Line | IC50 (µM) | Reference |
| Isoxazole Derivative 4 | K562 (Leukemia) | 0.1 | [9] |
| Isoxazole Derivative 8 | K562 (Leukemia) | 10 | [9] |
| Isoxazole-carboxamide 2d | HeLa (Cervical Cancer) | 15.48 | [10] |
| Isoxazole-carboxamide 2d | Hep3B (Liver Cancer) | ~23 | [10] |
| Isoxazole-carboxamide 2e | Hep3B (Liver Cancer) | ~23 | [10] |
| Isoxazole-carboxamide 2a | MCF-7 (Breast Cancer) | 39.80 | [10] |
| Meisoindigo-isoxazole 11 | MCF-7 (Breast Cancer) | 2.3 | [11] |
| Meisoindigo-isoxazole 11 | Hep3B (Liver Cancer) | 2.7 | [11] |
Table 2: Pro-Apoptotic Activity of Novel Isoxazole Compounds
| Compound ID | Cell Line | Concentration | % Apoptotic Cells (Early + Late) | Reference |
| Isoxazole Derivative 4 | K562 (Leukemia) | 100 nM | 80.10 | [9] |
| Isoxazole Derivative 8 | K562 (Leukemia) | 10 µM | 90.60 | [9] |
| Isoxazole Derivative 11 | K562 (Leukemia) | 200 µM | 88.50 | [9] |
| Isoxazole-carboxamide 2d | Hep3B (Liver Cancer) | Not Specified | Shift from necrosis to apoptosis | [10] |
| Isoxazole-carboxamide 2e | Hep3B (Liver Cancer) | Not Specified | Shift from necrosis to apoptosis | [10] |
Experimental Protocols
This section provides detailed methodologies for key cell-based assays to evaluate the biological activity of novel isoxazole compounds.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[12] Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the isoxazole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C until formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the isoxazole compounds at concentrations around their IC50 values for the desired time period (e.g., 24, 48, or 72 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be positive for Annexin V and negative for PI. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Some isoxazole compounds have been shown to induce cell cycle arrest.[10]
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the isoxazole compounds as described for the apoptosis assay. Harvest and wash the cells with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of the PI-stained cells is proportional to the amount of DNA.
Visualizations: Signaling Pathways and Workflows
The following diagrams, created using Graphviz (DOT language), illustrate a key signaling pathway potentially modulated by isoxazole compounds and a typical experimental workflow for their evaluation.
Caption: Akt/GSK3β/β-catenin signaling pathway modulated by an isoxazole chalcone derivative.[13]
Caption: A generalized workflow for the in vitro evaluation of novel isoxazole compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. espublisher.com [espublisher.com]
- 7. news-medical.net [news-medical.net]
- 8. opentrons.com [opentrons.com]
- 9. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. An Isoxazole Chalcone Derivative Enhances Melanogenesis in B16 Melanoma Cells via the Akt/GSK3β/β-Catenin Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cancer Cell Line Screening of 3-(Azepan-2-yl)-5-(thiophen-2-yl)isoxazole and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoxazole derivatives have emerged as a promising class of heterocyclic compounds with significant potential in cancer therapy. These compounds have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis, inhibition of key enzymes like aromatase and topoisomerase, and disruption of tubulin polymerization. The isoxazole scaffold serves as a versatile building block for the development of novel therapeutic agents. This document provides detailed application notes and protocols for the screening of isoxazole-containing compounds, with a focus on the structural class of 3-substituted-5-(thiophen-2-yl)isoxazoles, against various cancer cell lines.
Due to the limited availability of specific experimental data for "3-(Azepan-2-yl)-5-(thiophen-2-yl)isoxazole," we will utilize a closely related and well-characterized derivative, 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole (TTI-4) , as a representative compound to illustrate the screening process and data presentation. This compound has demonstrated significant anti-cancer activity against human breast cancer cell lines. The protocols and methodologies described herein are broadly applicable to the screening of novel isoxazole derivatives.
Mechanism of Action: Potential Signaling Pathways
Isoxazole derivatives can influence a variety of signaling pathways within cancer cells to induce cell death and inhibit proliferation. A generalized overview of these potential mechanisms includes the induction of apoptosis through both intrinsic and extrinsic pathways, and the arrest of the cell cycle at different phases. The following diagram illustrates a potential signaling pathway for isoxazole derivatives in cancer cells.
Caption: Generalized signaling pathway for isoxazole derivatives in cancer.
Experimental Workflow for Cancer Cell Line Screening
The following diagram outlines a typical workflow for the in vitro screening of a novel compound like "this compound."
Caption: Experimental workflow for in vitro screening of anticancer compounds.
Data Presentation: In Vitro Cytotoxicity
The following tables summarize the cytotoxic activity of the representative compound, 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole (TTI-4) , and a related analogue against various cancer cell lines.
Table 1: IC50 Values of Representative 5-(Thiophen-2-yl)isoxazole Derivatives
| Compound ID | Cancer Cell Line | Cell Type | IC50 (µM) |
| TTI-4 | MCF-7 | Human Breast Adenocarcinoma | 2.63 |
| TTI-4 | 4T1 | Murine Breast Cancer | > 50 |
| TTI-4 | PC-3 | Human Prostate Adenocarcinoma | > 50 |
| TTI-6 * | MCF-7 | Human Breast Adenocarcinoma | 1.91 |
*TTI-6: 5-(thiophen-2-yl)-4-(trifluoromethyl)-3-(3,4,5-trimethoxyphenyl)isoxazole
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of the test compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, PC-3)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plates for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Apoptosis Detection using Annexin V-FITC/Propidium Iodide (PI) Staining
This protocol is for quantifying the induction of apoptosis by the test compound.
Materials:
-
Cancer cell lines
-
6-well plates
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization and collect the culture medium to include any floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Use FITC signal detector (FL1) for Annexin V and PI signal detector (FL2) for PI.
-
The cell populations can be distinguished as follows:
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
-
Conclusion
The provided application notes and protocols offer a comprehensive framework for the in vitro screening of "this compound" and other novel isoxazole derivatives for their anticancer potential. The representative data for a related 5-(thiophen-2-yl)isoxazole compound highlights the promise of this chemical class. Rigorous and systematic screening using the outlined methodologies will be crucial in identifying and characterizing new lead compounds for further preclinical and clinical development in oncology.
Application Notes and Protocols for Antimicrobial Testing of Thiophene-Isoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the antimicrobial screening of novel thiophene-isoxazole derivatives. The following sections detail the antimicrobial activity of selected compounds, standardized experimental procedures for determining antimicrobial efficacy, and visual representations of the experimental workflow.
Introduction
Thiophene and isoxazole are five-membered heterocyclic rings that, when combined, can form derivatives with significant pharmacological potential. The isoxazole ring, an azole with an oxygen atom adjacent to the nitrogen, is a common building block in the development of new antimicrobial and antifungal agents.[1] Research has indicated that incorporating a thiophene moiety into the isoxazole ring structure can enhance its antimicrobial activity.[1] These derivatives have shown promise against a range of pathogenic microorganisms, including drug-resistant strains. This document outlines the protocols for evaluating the antimicrobial efficacy of these synthetic compounds.
Quantitative Antimicrobial Activity
The antimicrobial potential of various thiophene-isoxazole derivatives has been quantified by determining their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[2] The data presented below summarizes the in vitro activity of representative compounds against a panel of clinically relevant bacteria and fungi.
| Compound ID | Test Organism | MIC | Reference |
| LK7 | Staphylococcus aureus | 6.75 µg/mL | |
| PUB9 | Staphylococcus aureus | < 0.125 mg/mL | [1] |
| PUB9 | Pseudomonas aeruginosa | 0.125 - 0.25 mg/mL | [1] |
| PUB9 | Candida albicans | 0.125 - 0.25 mg/mL | [1] |
| PUB10 | Staphylococcus aureus | > 0.25 mg/mL | [1] |
| PUB10 | Pseudomonas aeruginosa | > 0.25 mg/mL | [1] |
| PUB10 | Candida albicans | > 0.25 mg/mL | [1] |
| Thiophene Derivatives 4, 5, 8 | Colistin-Resistant Acinetobacter baumannii | 16 - 32 mg/L | [3][4] |
| Thiophene Derivatives 4, 8 | Colistin-Resistant Escherichia coli | 8 - 32 mg/L | [3][4] |
Experimental Protocols
The following are detailed methodologies for the antimicrobial susceptibility testing of thiophene-isoxazole derivatives. These protocols are based on established methods such as broth microdilution and agar diffusion.[2][5]
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is considered a gold standard for determining the MIC of a compound.[5]
Materials:
-
Thiophene-isoxazole derivatives
-
Bacterial and/or fungal strains (e.g., S. aureus, E. coli, P. aeruginosa, C. albicans)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
-
Positive control (standard antibiotic, e.g., Gentamicin, Ampicillin)[6][7]
-
Negative control (broth only)
-
2,3,5-triphenyl-tetrazolium chloride (TTC) solution (optional, for viability indication)[1]
Procedure:
-
Preparation of Compound Stock Solution: Dissolve the thiophene-isoxazole derivatives in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the compound stock solution to the first well of each row to be tested. .
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a gradient of compound concentrations.
-
-
Inoculum Preparation:
-
Culture the test microorganisms overnight in an appropriate broth.
-
Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute the adjusted inoculum in the test broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[1]
-
-
Inoculation: Add 100 µL of the diluted microbial suspension to each well of the microtiter plate, including the positive control wells. The final volume in each well will be 200 µL.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.[8]
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8]
-
Growth can be assessed visually or by measuring the absorbance at 600 nm using a microplate reader.
-
If using TTC, add 20 µL of a 1% (w/v) solution to each well after incubation and incubate for an additional 2 hours. The absence of a red color indicates inhibition of growth.[1]
-
Protocol 2: Agar Disk Diffusion Assay
This method is a qualitative or semi-quantitative test for antimicrobial susceptibility.[5]
Materials:
-
Thiophene-isoxazole derivatives
-
Bacterial and/or fungal strains
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper disks (6 mm diameter)
-
Sterile swabs
-
Incubator
-
Positive control (standard antibiotic disks)
-
Negative control (disk with solvent only)
Procedure:
-
Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Plate Inoculation: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.
-
Disk Application:
-
Aseptically apply sterile paper disks impregnated with a known concentration of the thiophene-isoxazole derivative onto the surface of the inoculated agar.
-
Also, apply positive and negative control disks.
-
-
Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.
-
Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Visual Representations
The following diagrams illustrate the experimental workflow for antimicrobial testing and a potential mechanism of action for thiophene-isoxazole derivatives.
Caption: Workflow for MIC Determination.
Caption: Putative Mechanism of Action.
References
- 1. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 4. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents [mdpi.com]
Application Notes and Protocols for 3-(Azepan-2-yl)-5-(thiophen-2-yl)isoxazole as a Potential Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its wide range of pharmacological activities.[1][2][3][4] Derivatives incorporating the isoxazole ring have been successfully developed as anti-inflammatory, anticancer, and antimicrobial agents.[4][5] A significant portion of their therapeutic efficacy stems from their ability to act as potent and selective enzyme inhibitors.[1][2][3][6] This document provides detailed application notes and protocols for the investigation of a novel isoxazole derivative, 3-(Azepan-2-yl)-5-(thiophen-2-yl)isoxazole , as a potential enzyme inhibitor.
While specific biological data for this compound is not yet publicly available, its structural features—combining the isoxazole core with an azepane and a thiophene moiety—suggest a potential for interaction with various enzyme active sites. These notes are intended to guide researchers in the initial screening, characterization, and mechanism of action studies for this and similar novel isoxazole compounds.
Hypothetical Enzyme Targets and Data Presentation
Based on the known activities of other isoxazole derivatives, potential enzyme targets for this compound could include cyclooxygenases (COX), carbonic anhydrases (CA), lipoxygenases (LOX), and various kinases.[1][2][3][5] An initial screening panel against such enzymes would be a logical starting point.
Table 1: Hypothetical Inhibitory Activity of this compound against a Panel of Enzymes
| Enzyme Target | Assay Type | IC50 (µM) | Positive Control | Control IC50 (µM) |
| COX-1 | Fluorometric | > 100 | Celecoxib | 0.005 |
| COX-2 | Fluorometric | 5.2 ± 0.8 | Celecoxib | 0.005 |
| Carbonic Anhydrase II | Colorimetric | 25.7 ± 3.1 | Acetazolamide | 0.012 |
| Carbonic Anhydrase IX | Colorimetric | 8.9 ± 1.2 | Acetazolamide | 0.025 |
| 5-Lipoxygenase | Spectrophotometric | 15.4 ± 2.5 | Zileuton | 0.5 |
| Tyrosinase | Spectrophotometric | > 100 | Kojic Acid | 15.0 |
Table 2: Physicochemical Properties of this compound (Predicted)
| Property | Value |
| Molecular Formula | C14H16N2OS |
| Molecular Weight | 260.36 g/mol |
| LogP | 3.2 |
| H-Bond Donors | 1 |
| H-Bond Acceptors | 3 |
| Molar Refractivity | 74.5 cm³ |
Experimental Protocols
The following are detailed protocols for the initial characterization of an unknown isoxazole derivative as an enzyme inhibitor.
Protocol 1: General Enzyme Inhibition Assay (Spectrophotometric/Fluorometric)
This protocol provides a general framework for determining the inhibitory potential of this compound against a target enzyme.[7]
1. Materials and Reagents:
-
Purified target enzyme
-
Enzyme-specific substrate
-
This compound (test compound)
-
Appropriate assay buffer (e.g., Tris-HCl, PBS)
-
Dimethyl sulfoxide (DMSO) for compound dilution
-
96-well microplates (clear for colorimetric, black for fluorometric assays)
-
Microplate reader
2. Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a dilution series (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM) in the assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Assay Setup:
-
In a 96-well plate, add 50 µL of the appropriate assay buffer to all wells.
-
Add 2 µL of the diluted test compound to the sample wells.
-
Add 2 µL of DMSO to the control (100% activity) and blank (no enzyme) wells.
-
Add 2 µL of a known inhibitor to the positive control wells.
-
-
Enzyme Addition: Add 25 µL of the diluted enzyme solution to all wells except the blank wells. Add 25 µL of assay buffer to the blank wells.
-
Pre-incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 15 minutes to allow the inhibitor to bind to the enzyme.[7]
-
Reaction Initiation: Add 25 µL of the substrate solution to all wells to start the reaction.
-
Data Acquisition: Immediately begin reading the absorbance or fluorescence at the appropriate wavelength using a microplate reader in kinetic mode for 15-30 minutes.
3. Data Analysis:
-
Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot the % Inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Determination of Mechanism of Inhibition (Kinetic Studies)
This protocol is designed to elucidate the mechanism by which this compound inhibits the target enzyme (e.g., competitive, non-competitive, uncompetitive).[8]
1. Materials and Reagents:
-
Same as Protocol 1, with multiple concentrations of the substrate.
2. Procedure:
-
Assay Setup: Prepare a matrix of reactions in a 96-well plate. Vary the concentration of the substrate along the x-axis and the concentration of the inhibitor along the y-axis. Include a no-inhibitor control for each substrate concentration.
-
Inhibitor Concentrations: Use concentrations of this compound around its IC50 value (e.g., 0.5x, 1x, 2x IC50).
-
Substrate Concentrations: Use a range of substrate concentrations from 0.2x to 5x the Michaelis constant (Km) of the enzyme.
-
Reaction and Data Acquisition: Follow steps 3-6 from Protocol 1.
3. Data Analysis:
-
Calculate the initial reaction rates (V₀) for each combination of substrate and inhibitor concentration.
-
Generate a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) for each inhibitor concentration.
-
Competitive Inhibition: The lines will intersect on the y-axis.
-
Non-competitive Inhibition: The lines will intersect on the x-axis.
-
Uncompetitive Inhibition: The lines will be parallel.
-
-
Alternatively, use non-linear regression to fit the data directly to the Michaelis-Menten equation for different inhibition models to determine the inhibition constant (Ki).
Visualizations
The following diagrams illustrate key workflows and concepts in the evaluation of this compound.
Caption: Experimental workflow for inhibitor characterization.
Caption: Hypothetical signaling pathway inhibited by the compound.
Caption: Decision tree for hit-to-lead optimization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives [frontiersin.org]
- 4. ijpca.org [ijpca.org]
- 5. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijcrt.org [ijcrt.org]
- 7. superchemistryclasses.com [superchemistryclasses.com]
- 8. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Isoxazole Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoxazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities.[1][2] The isoxazole scaffold is a key structural motif in numerous clinically approved drugs and serves as a versatile building block in the design of novel therapeutic agents.[2] High-throughput screening (HTS) of isoxazole libraries has become a critical strategy in drug discovery for identifying hit compounds that can be optimized into lead candidates for a wide range of diseases, including cancer, inflammatory disorders, and infectious diseases.[3][4] These libraries offer structural diversity and favorable physicochemical properties, making them amenable to HTS formats.
This document provides detailed application notes and protocols for the high-throughput screening of isoxazole libraries, including methodologies for common assays, data presentation guidelines, and visualizations of relevant signaling pathways and experimental workflows.
Data Presentation: Efficacy of Isoxazole Derivatives
The following tables summarize the cytotoxic and inhibitory activities of various isoxazole derivatives identified in screening campaigns against different cancer cell lines and protein kinases.
Table 1: Cytotoxicity of Isoxazole Derivatives against Human Cancer Cell Lines
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| TTI-4 | MCF-7 (Breast) | MTT Assay | 2.63 | [5] |
| Compound 9 | MDA-MB-231 (Breast) | MTT Assay | 30.6 | [6] |
| Compound 25 | MDA-MB-231 (Breast) | MTT Assay | 35.5 | [6] |
| Compound 34 | MDA-MB-231 (Breast) | MTT Assay | 22.3 | [6] |
| Isoxazoline 16a | HT1080 (Fibrosarcoma) | MTT Assay | 16.1 | [7] |
| Isoxazoline 16b | HT1080 (Fibrosarcoma) | MTT Assay | 10.72 | [7] |
| Isoxazoline 16c | HT1080 (Fibrosarcoma) | MTT Assay | 9.02 | [7] |
| Diosgenin-Isoxazole 24 | MCF-7 (Breast) | Not Specified | 9.15 | [7] |
| Diosgenin-Isoxazole 24 | A549 (Lung) | Not Specified | 14.92 | [7] |
| Isoxazole Chalcone 10a | DU145 (Prostate) | Not Specified | 0.96 | [7] |
| Isoxazole Chalcone 10b | DU145 (Prostate) | Not Specified | 1.06 | [7] |
| Isoxazole-Amide 2d | Hep3B (Liver) | MTT Assay | ~23 | [8] |
| Isoxazole-Amide 2e | Hep3B (Liver) | MTT Assay | ~23 | [8] |
| Isoxazole-Amide 2d | HeLa (Cervical) | MTT Assay | 15.48 | [8] |
| Isoxazole-Amide 2a | MCF-7 (Breast) | MTT Assay | 39.80 | [8] |
Table 2: Inhibitory Activity of Isoxazole Derivatives against Protein Kinases
| Compound ID | Target Kinase | Assay Type | IC50 (µM) | Reference |
| Isoxazole-Oxazole Hybrid 35 | p38α Kinase | Inhibition Assay | < 1 | [9] |
| Isoxazole-Isoxazole Hybrid 12 | SCD1 | Inhibition Assay | 45 | [9] |
| Isoxazole-Isoxazole Hybrid 13 | SCD1 | Inhibition Assay | 45 | [9] |
| Isoxazole-Oxazole Hybrid 14 | SCD1 | Inhibition Assay | 19 | [9] |
| Isoxazole-Isoxazole Hybrid 12 | SCD5 | Inhibition Assay | 45 | [9] |
| Isoxazole-Isoxazole Hybrid 13 | SCD5 | Inhibition Assay | 45 | [9] |
| Isoxazole-Oxazole Hybrid 14 | SCD5 | Inhibition Assay | 10 | [9] |
| Isoxazole-Oxazole Hybrid 20a | Serine O-acetyltransferase | Inhibition Assay | 1.0 | [9] |
| Isoxazole-Oxazole Hybrid 20b | Serine O-acetyltransferase | Inhibition Assay | 12.02 | [9] |
| Isoxazole-Oxazole Hybrid 20c | Serine O-acetyltransferase | Inhibition Assay | 3.95 | [9] |
| Trifluoromethyl Isoxazole 40a | SIRT1 | Inhibition Assay | 35.25 | [2] |
| Trifluoromethyl Isoxazole 40b | SIRT1 | Inhibition Assay | 37.36 | [2] |
| Isoxazole Derivative 3 | COX-2 | Inhibition Assay | 0.95 | [2] |
Experimental Protocols
General High-Throughput Screening Workflow
The workflow for a typical HTS campaign involving an isoxazole library is outlined below. This process begins with assay development and culminates in the identification and validation of hit compounds.[10][11]
Protocol 1: Cell-Based Cytotoxicity Assay (e.g., MTT Assay)
This protocol is designed to assess the effect of isoxazole compounds on the viability of cancer cell lines in a 384-well plate format.[12][13]
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, Hep3B)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Isoxazole compound library (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
384-well clear-bottom cell culture plates
-
Multichannel pipettes and automated liquid handling system
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: a. Culture cells to ~80% confluency. b. Harvest cells using Trypsin-EDTA and resuspend in complete medium to a final concentration of 5 x 104 cells/mL. c. Using an automated dispenser, seed 40 µL of the cell suspension into each well of a 384-well plate (2,000 cells/well). d. Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Addition: a. Prepare a working plate of the isoxazole library by diluting the stock solutions in cell culture medium to the desired final concentration (e.g., 10 µM). b. Add 10 µL of the compound solution to the appropriate wells. Include vehicle controls (DMSO) and positive controls (e.g., doxorubicin). c. Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay: a. Add 10 µL of MTT solution to each well. b. Incubate for 4 hours at 37°C. c. Add 50 µL of solubilization buffer to each well and mix gently. d. Incubate overnight at 37°C to ensure complete dissolution of formazan crystals.
-
Data Acquisition: a. Measure the absorbance at 570 nm using a plate reader. b. Calculate the percentage of cell viability for each compound relative to the vehicle control.
Protocol 2: Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This protocol outlines a method for screening an isoxazole library for inhibitors of a specific protein kinase in a 384-well plate format.[14]
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Kinase reaction buffer
-
Isoxazole compound library (dissolved in DMSO)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well white, opaque plates
-
Multichannel pipettes and automated liquid handling system
-
Luminometer plate reader
Procedure:
-
Reaction Setup: a. Prepare the kinase reaction mixture containing the kinase, substrate, and any necessary cofactors in the kinase reaction buffer. b. Dispense 5 µL of the kinase reaction mixture into each well of a 384-well plate. c. Add 1 µL of the isoxazole compounds at various concentrations. Include positive (known inhibitor) and negative (DMSO) controls.
-
Kinase Reaction: a. Initiate the reaction by adding 5 µL of ATP solution. b. Incubate the plate at room temperature for 1 hour.
-
ADP Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate for 40 minutes at room temperature. c. Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. d. Incubate for 30 minutes at room temperature.
-
Data Acquisition: a. Measure the luminescence using a plate reader. b. Calculate the percentage of kinase inhibition for each compound relative to the controls.
Signaling Pathways Targeted by Isoxazole Derivatives
High-throughput screening of isoxazole libraries has identified compounds that modulate key signaling pathways implicated in cancer and inflammation.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[15][16] Several isoxazole derivatives have been identified as inhibitors of components within this pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and apoptosis.[17] Isoxazole-based compounds have been developed as inhibitors of key kinases in this pathway, such as p38.
NF-κB Signaling Pathway
The NF-κB pathway plays a central role in regulating the immune and inflammatory responses, and its aberrant activation is associated with various diseases.[18][19] Isoxazole-containing compounds have been investigated for their potential to modulate this pathway.
References
- 1. Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. espublisher.com [espublisher.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. staff.najah.edu [staff.najah.edu]
- 9. Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research [mdpi.com]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis and biological studies of new isoxazole compounds as potent Hsp90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Targeting the PI3K/AKT/mTOR Signaling Pathway in the Treatment of Human Diseases: Current Status, Trends, and Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Targeting NF-κB pathway for the therapy of diseases: mechanism and clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The NF-κB Pharmacopeia: Novel Strategies to Subdue an Intractable Target - PMC [pmc.ncbi.nlm.nih.gov]
LC-MS/MS method for "3-(Azepan-2-yl)-5-(thiophen-2-yl)isoxazole" quantification
An LC-MS/MS Application Note for the Quantification of 3-(Azepan-2-yl)-5-(thiophen-2-yl)isoxazole in Human Plasma
Introduction
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of this compound in human plasma. This method is crucial for pharmacokinetic studies, drug metabolism research, and other drug development applications. The protocol employs a straightforward protein precipitation for sample preparation and utilizes a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode to achieve high selectivity and sensitivity. This method has been developed to be compliant with international regulatory guidelines, ensuring data integrity and reliability.[1][2]
Experimental Protocols
Materials and Reagents
-
This compound analytical standard
-
Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled version of the analyte)
-
LC-MS grade acetonitrile, methanol, and water[3]
-
Formic acid (≥98%)
-
Human plasma (sourced from an accredited biobank)
Instrumentation
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer (TQMS) equipped with an electrospray ionization (ESI) source.[2]
Sample Preparation
A protein precipitation method is employed for the extraction of the analyte from the plasma matrix.[4]
-
Allow plasma samples to thaw at room temperature.
-
To 100 µL of plasma, add 20 µL of the internal standard working solution.
-
Add 300 µL of acetonitrile (containing 0.1% formic acid) to precipitate the proteins.[5]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[5]
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Liquid Chromatography (LC) Conditions
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is recommended for good separation.[4][6]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: A gradient elution can be optimized to ensure separation from endogenous plasma components. A typical gradient might be:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95-5% B
-
3.6-5.0 min: 5% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry (MS/MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
-
MRM Transitions: The precursor and product ion transitions for the analyte and internal standard need to be optimized by infusing a standard solution into the mass spectrometer. Hypothetical transitions are provided below.
Data Presentation
Table 1: Optimized MRM Transitions and Mass Spectrometer Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Collision Energy (eV) |
| This compound | [To be determined] | [To be determined] | 0.1 | [To be determined] |
| Internal Standard (IS) | [To be determined] | [To be determined] | 0.1 | [To be determined] |
Table 2: Method Validation Summary
| Validation Parameter | Result |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Precision (%CV) | < 15% |
| Accuracy (%Bias) | Within ±15% |
| Recovery (%) | > 85% |
| Matrix Effect | Minimal |
| Stability (Freeze-Thaw, Short-Term, Long-Term) | Stable |
Visualizations
Caption: Experimental workflow for the LC-MS/MS quantification.
Caption: Logical relationship of the quantification method development.
References
Application Notes and Protocols for the Formulation of 3-(Azepan-2-yl)-5-(thiophen-2-yl)isoxazole for Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Azepan-2-yl)-5-(thiophen-2-yl)isoxazole is a novel heterocyclic compound with potential therapeutic applications. As with many new chemical entities, this compound is predicted to have low aqueous solubility, a significant hurdle for preclinical in vivo evaluation.[1][2] An appropriate formulation is critical to ensure adequate bioavailability and reliable exposure in animal models, which are essential for generating meaningful pharmacokinetic, pharmacodynamic, and toxicological data.[3][4]
These application notes provide a comprehensive guide to developing and evaluating various formulations of this compound for oral administration in rodent studies. The protocols outlined below cover three common strategies for enhancing the solubility and absorption of poorly water-soluble compounds: a co-solvent-based solution, a micronized suspension, and a lipid-based self-emulsifying drug delivery system (SEDDS).
Physicochemical Properties (Assumed)
Due to the lack of specific experimental data for this compound, the following physicochemical properties are assumed based on its chemical structure, which is characteristic of a Biopharmaceutics Classification System (BCS) Class II compound (low solubility, high permeability).
| Parameter | Assumed Value | Implication for Formulation |
| Molecular Weight | ~276.37 g/mol | Standard for small molecule drugs. |
| pKa | ~8.5 (weakly basic) | Solubility can be increased at lower pH. |
| LogP | ~3.5 | Lipophilic, indicating poor aqueous solubility. |
| Aqueous Solubility | < 10 µg/mL | Requires solubility enhancement techniques.[2] |
| Permeability | High | Absorption is limited by dissolution rate. |
Formulation Strategies
The selection of a formulation strategy for preclinical studies depends on the research objective. For initial efficacy and safety studies, achieving maximal exposure is often the primary goal.[4]
-
Co-solvent/Surfactant Solution: This approach uses a mixture of water-miscible organic solvents and surfactants to dissolve the compound. It is often a rapid method for achieving a clear solution suitable for initial in vivo screening.[5][6]
-
Micronized Suspension: Reducing the particle size of the active pharmaceutical ingredient (API) increases its surface area, which can enhance the dissolution rate.[7] This method is useful when a solution is not feasible or to understand the dissolution-limited absorption of the compound.
-
Lipid-Based Formulation (SEDDS): For highly lipophilic compounds, dissolving the API in a mixture of oils, surfactants, and co-solvents can significantly improve oral bioavailability.[5][8] Upon gentle agitation in aqueous media (such as in the gastrointestinal tract), these systems form fine oil-in-water emulsions, which can enhance lymphatic uptake and bypass first-pass metabolism.[8]
Data Presentation: Formulation Composition and Characterization
The following tables summarize the composition of three prototype formulations and the expected results from their characterization.
Table 1: Composition of Prototype Formulations
| Formulation ID | Formulation Type | Component | Concentration (% w/v) | Purpose |
| F1 | Co-solvent Solution | This compound | 1.0 | Active Pharmaceutical Ingredient |
| PEG 400 | 40.0 | Primary Solvent/Co-solvent | ||
| Solutol® HS 15 | 10.0 | Surfactant/Solubilizer | ||
| 0.1 N HCl | q.s. to 100% | Aqueous vehicle, pH adjustment | ||
| F2 | Micronized Suspension | This compound (micronized) | 1.0 | Active Pharmaceutical Ingredient |
| Hydroxypropyl Methylcellulose (HPMC) | 0.5 | Suspending Agent | ||
| Tween® 80 | 0.1 | Wetting Agent | ||
| Deionized Water | q.s. to 100% | Vehicle | ||
| F3 | Lipid-Based (SEDDS) | This compound | 1.0 | Active Pharmaceutical Ingredient |
| Capryol™ 90 | 30.0 | Oil Phase | ||
| Kolliphor® RH 40 | 50.0 | Surfactant | ||
| Transcutol® HP | 19.0 | Co-solvent |
Table 2: Physicochemical Characterization of Formulations
| Formulation ID | Appearance | pH | Particle Size (D90) | Drug Content (% of theoretical) | Emulsification Time (for F3) |
| F1 | Clear, colorless solution | 2.5 - 3.5 | N/A | 98 - 102% | N/A |
| F2 | Homogeneous, fine suspension | 6.5 - 7.5 | < 10 µm | 98 - 102% | N/A |
| F3 | Clear, yellowish oily liquid | N/A | < 200 nm (after emulsification) | 98 - 102% | < 60 seconds |
Table 3: Preliminary Pharmacokinetic Parameters in Rats (Oral Gavage, 10 mg/kg)
| Formulation ID | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*hr/mL) | Relative Bioavailability (%) |
| F1 | Expected Value | Expected Value | Expected Value | Expected Value |
| F2 | Expected Value | Expected Value | Expected Value | 100 (Reference) |
| F3 | Expected Value | Expected Value | Expected Value | Expected Value |
Experimental Protocols
Protocol 1: Preparation of Co-solvent Solution (F1)
-
Preparation of Vehicle: In a calibrated volumetric flask, mix 40% (v/v) Polyethylene Glycol (PEG) 400 and 10% (v/v) Solutol® HS 15.
-
Drug Solubilization: Weigh the required amount of this compound and add it to the vehicle from step 1.
-
Mixing: Vortex and/or sonicate the mixture until the API is completely dissolved.
-
pH Adjustment & Final Volume: Add 0.1 N HCl dropwise to adjust the pH to approximately 3.0. Add 0.1 N HCl to reach the final target volume.
-
Final Check: Ensure the final formulation is a clear, homogenous solution.
Protocol 2: Preparation of Micronized Suspension (F2)
-
API Micronization: If not already micronized, reduce the particle size of the API using a jet mill or other suitable milling technique to achieve a D90 of < 10 µm.
-
Preparation of Suspending Vehicle: Dissolve 0.5% (w/v) HPMC and 0.1% (v/v) Tween® 80 in approximately 80% of the final volume of deionized water. Stir until fully dissolved.
-
Wetting the API: Create a paste by adding a small amount of the suspending vehicle to the micronized API.
-
Homogenization: Gradually add the remaining vehicle to the paste while stirring. Homogenize the suspension using a high-shear mixer for 5-10 minutes to ensure uniform particle distribution.
-
Final Volume: Add deionized water to reach the final target volume and mix well.
Protocol 3: Preparation of Self-Emulsifying Drug Delivery System (SEDDS) (F3)
-
Mixing Excipients: In a glass vial, accurately weigh and combine Capryol™ 90 (30% w/w), Kolliphor® RH 40 (50% w/w), and Transcutol® HP (19% w/w).
-
Drug Solubilization: Add the required amount of this compound (1% w/w) to the excipient mixture.
-
Homogenization: Gently heat the mixture to 40°C while stirring with a magnetic stirrer until the API is completely dissolved and the mixture is clear and homogenous.
-
Equilibration: Allow the formulation to cool to room temperature.
Protocol 4: In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Use male Sprague-Dawley rats (n=3-5 per group), weighing 200-250g.
-
Acclimatization: Acclimatize the animals for at least 3 days before the experiment with free access to food and water.
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with water ad libitum.
-
Dosing: Administer the formulations (F1, F2, F3) via oral gavage at a dose of 10 mg/kg. The dosing volume should be 5-10 mL/kg.
-
Blood Sampling: Collect blood samples (approx. 0.2 mL) from the tail vein into heparinized tubes at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Sample Analysis: Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.
Visualizations
References
- 1. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. altasciences.com [altasciences.com]
- 3. langhuapharma.com [langhuapharma.com]
- 4. Formulation Development Strategy: Preclinical PK, PD, and TK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pharmaexcipients.com [pharmaexcipients.com]
Application Note: Fluorescent Labeling of "3-(Azepan-2-yl)-5-(thiophen-2-yl)isoxazole" for Cellular Imaging
Introduction
"3-(Azepan-2-yl)-5-(thiophen-2-yl)isoxazole" is a novel small molecule with potential therapeutic applications. Based on the structural similarity to other isoxazole and thiophene-containing compounds with noted anti-cancer properties, this molecule is hypothesized to target a specific cellular pathway involved in cancer progression.[1][2][3] To facilitate the study of its cellular uptake, subcellular localization, and target engagement, a fluorescently labeled version of this compound is required. This application note provides a detailed protocol for the fluorescent labeling of "this compound" and its application in cellular imaging.
The azepane ring in the parent molecule offers a convenient site for modification without significantly altering the core structure presumed to be responsible for its biological activity. The secondary amine on the azepane ring can be readily functionalized. We describe the conjugation of the parent molecule with a commercially available fluorophore, DyLight™ 488 NHS Ester, which is a bright and photostable green-fluorescent dye suitable for fluorescence microscopy.
Hypothetical Biological Target and Signaling Pathway
For the purpose of this application note, we hypothesize that "this compound" acts as an inhibitor of a hypothetical kinase, "Cancer-Associated Kinase 1" (CAK1), which is upstream in a signaling cascade leading to cell proliferation. By fluorescently labeling the compound, we can visualize its interaction with CAK1 within the cellular environment.
Experimental Protocols
Materials and Reagents
-
"this compound" (≥95% purity)
-
DyLight™ 488 NHS Ester
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Mass Spectrometer
-
Phosphate-Buffered Saline (PBS)
-
Formaldehyde
-
DAPI (4′,6-diamidino-2-phenylindole)
-
Mounting medium
-
Human breast cancer cell line (e.g., MCF-7)
-
Cell culture medium and supplements
-
Fluorescence microscope
Protocol 1: Fluorescent Labeling of "this compound"
This protocol outlines the conjugation of the parent molecule with DyLight™ 488 NHS Ester.
-
Preparation of Solutions:
-
Dissolve 1 mg of "this compound" in 200 µL of anhydrous DMF.
-
Add 1.5 equivalents of triethylamine to the isoxazole solution.
-
In a separate tube, dissolve 1.2 equivalents of DyLight™ 488 NHS Ester in 100 µL of anhydrous DMF immediately before use.
-
-
Conjugation Reaction:
-
Slowly add the DyLight™ 488 NHS Ester solution to the isoxazole solution while vortexing.
-
Incubate the reaction mixture for 2 hours at room temperature in the dark.
-
-
Purification:
-
Following incubation, purify the reaction mixture using RP-HPLC.
-
Use a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid.
-
Monitor the elution profile at both 254 nm (for the parent compound) and 493 nm (for the DyLight™ 488 dye).
-
Collect the fractions corresponding to the fluorescently labeled product.
-
-
Characterization and Storage:
-
Confirm the identity of the purified product by mass spectrometry.
-
Determine the concentration and labeling efficiency by measuring the absorbance at 280 nm and 493 nm.
-
Lyophilize the purified product and store it at -20°C, protected from light.
-
Protocol 2: Cellular Imaging with the Fluorescent Probe
This protocol details the use of the newly synthesized fluorescent probe for imaging in a human breast cancer cell line.
References
- 1. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Azepan-2-yl)-5-(thiophen-2-yl)isoxazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-(Azepan-2-yl)-5-(thiophen-2-yl)isoxazole.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis, offering potential causes and solutions.
Problem 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Incorrect Reaction Conditions | Verify and optimize reaction parameters such as temperature, pH, and reaction time. The regioselectivity of isoxazole formation can be highly dependent on these factors. For instance, in the synthesis of amino-isoxazoles, pH and temperature are key to directing the reaction towards the desired isomer.[1][2] |
| Inefficient Cycloaddition | If employing a 1,3-dipolar cycloaddition, ensure the in-situ generation of the nitrile oxide is efficient. The choice of activating agent (e.g., NCS, oxone) and base can be critical.[3] Consider using a catalyst, such as Cu(I) or Ru(II), although metal-free alternatives are also available to avoid toxicity and separation issues.[3] |
| Poor Quality Starting Materials | Ensure the purity of starting materials, such as the corresponding chalcone or β-diketone and hydroxylamine hydrochloride. Impurities can interfere with the reaction.[4][5][6] |
| Decomposition of Reactants or Product | The N-O bond in isoxazoles can be susceptible to cleavage under certain conditions.[7] Avoid harsh acidic or basic conditions during workup and purification if possible. |
| Suboptimal Solvent | The choice of solvent can significantly impact yield. While many syntheses are performed in organic solvents, aqueous media have also been used successfully and can offer advantages in terms of work-up and environmental impact.[4][6][8] Some reactions benefit from ultrasonic irradiation to improve yields and reduce reaction times.[9][10] |
Problem 2: Formation of Impurities and Side Products
| Potential Cause | Suggested Solution |
| Lack of Regioselectivity | In reactions with unsymmetrical precursors, the formation of regioisomers is a common issue. The regioselectivity can often be controlled by modifying reaction conditions. For example, in the reaction of β-keto-nitriles with hydroxylamine, a pH between 7 and 8 at lower temperatures (≤45 °C) favors the formation of 3-amino-isoxazoles, while a pH > 8 at higher temperatures (100 °C) favors 5-amino-isoxazoles.[1] |
| Incomplete Reaction | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) to ensure it goes to completion. If the reaction stalls, consider adding more reagent or extending the reaction time. |
| Side Reactions of Functional Groups | The azepane and thiophene rings may undergo side reactions under certain conditions. Protect sensitive functional groups if necessary. |
| Formation of Oxime Intermediate | The initial reaction of a carbonyl compound with hydroxylamine forms an oxime. Ensure conditions are suitable for the subsequent cyclization to the isoxazole ring.[11] |
Problem 3: Difficulty in Product Purification
| Potential Cause | Suggested Solution |
| Co-elution of Impurities | If using column chromatography, optimize the solvent system to achieve better separation.[12] Consider using a different stationary phase if baseline separation is not achieved. |
| Product Oiling Out | During workup or crystallization, the product may separate as an oil instead of a solid. Try trituration with a non-polar solvent or use a different solvent system for recrystallization.[5] |
| Product Instability on Silica Gel | Some isoxazole derivatives may be unstable on silica gel. Consider alternative purification methods such as recrystallization or preparative HPLC. In some cases, products can be purified by simple filtration after precipitation from the reaction mixture.[4][6] |
Frequently Asked Questions (FAQs)
Q1: What is a general synthetic strategy for preparing 3,5-disubstituted isoxazoles like this compound?
A common and versatile method is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[3] Another widely used approach involves the reaction of a 1,3-dicarbonyl compound (or a synthetic equivalent like an enaminone) with hydroxylamine.[4][13] For your specific target, this would likely involve the reaction of a β-diketone containing the thiophene moiety with a reagent that provides the azepane-substituted nitrogen and the isoxazole nitrogen.
Q2: How can I improve the regioselectivity of my synthesis?
Regioselectivity is a known challenge in isoxazole synthesis.[7] Key factors that influence which regioisomer is formed include:
-
pH and Temperature: As demonstrated in the synthesis of amino-isoxazoles, careful control of pH and temperature can direct the reaction to the desired isomer.[1][2]
-
Steric and Electronic Effects: The steric bulk and electronic properties of the substituents on your starting materials can favor the formation of one regioisomer over the other.
-
Catalyst Choice: In some cycloaddition reactions, the choice of catalyst can influence regioselectivity.
Q3: What are some recommended solvent systems for the purification of isoxazole derivatives by column chromatography?
Commonly used solvent systems for the purification of isoxazole derivatives include mixtures of hexane and ethyl acetate, or dichloromethane and methanol.[12] The optimal solvent system will depend on the polarity of your specific product and any impurities present. It is always recommended to first determine the appropriate solvent system using thin-layer chromatography (TLC).
Q4: Are there any "green" or more environmentally friendly approaches to isoxazole synthesis?
Yes, several greener methods have been developed. These include:
-
Synthesis in Aqueous Media: Performing the reaction in water can simplify workup and reduce the use of volatile organic solvents.[4][6][8]
-
Ultrasonic Irradiation: Ultrasound can often accelerate reaction rates, leading to shorter reaction times and potentially higher yields with less energy consumption.[9][10]
-
Multicomponent Reactions: One-pot multicomponent reactions are inherently more efficient as they reduce the number of synthetic steps and purification stages.[9]
-
Metal-Free Catalysis: Avoiding heavy metal catalysts reduces toxicity and waste.[3][14]
Experimental Protocols & Data
General Procedure for the Synthesis of 5-Arylisoxazole Derivatives [4][6]
-
To a 25 mL round-bottom flask, add the appropriate 3-(dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one (1 mmol) and hydroxylamine hydrochloride (1 mmol).
-
Add water (5 mL) to the flask.
-
Stir the mixture at 50 °C for 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the resulting precipitate by suction filtration. The product can often be obtained in high purity without the need for further purification.
Table 1: Optimization of Reaction Conditions for a Generic Isoxazole Synthesis [14]
| Entry | Variation from Standard Conditions | Yield (%) |
| 1 | Standard Conditions* | 89 |
| 2 | No AlCl₃ | No Reaction |
| 3 | 1 equiv AlCl₃ | 45 |
| 4 | 2 equiv AlCl₃ | 76 |
| 5 | No NaNO₂ | No Reaction |
| 6 | 5 equiv NaNO₂ | 62 |
| 7 | 70 °C | 75 |
| 8 | 110 °C | 82 |
*Standard Conditions: alkyne (1 equiv), quinoline (2 equiv), AlCl₃ (3 equiv), NaNO₂ (10 equiv), DMAc, 90 °C, 24 h.
Visualizations
Below are diagrams illustrating common workflows and concepts in isoxazole synthesis.
Caption: General experimental workflow for isoxazole synthesis.
References
- 1. A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles [organic-chemistry.org]
- 2. A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles - OAK Open Access Archive [oak.novartis.com]
- 3. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 4. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Clean and efficient synthesis of isoxazole derivatives in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. preprints.org [preprints.org]
- 11. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes [biolmolchem.com]
- 12. Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes [mdpi.com]
- 13. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lewis acid-promoted direct synthesis of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-(Azepan-2-yl)-5-(thiophen-2-yl)isoxazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of "3-(Azepan-2-yl)-5-(thiophen-2-yl)isoxazole".
Frequently Asked Questions (FAQs)
Q1: What are the main structural features of "this compound" that can influence its purification?
A1: The molecule combines three key heterocyclic structures: an isoxazole ring, a thiophene ring, and an azepane ring. The basic nitrogen in the azepane ring can lead to tailing during normal-phase chromatography. The isoxazole ring can be sensitive to certain pH conditions, particularly basic environments, which may cause ring-opening.[1][2] The thiophene ring can sometimes coordinate with metal ions, which might be a consideration if using metal-based chromatography resins.
Q2: What are the expected physicochemical properties of this compound?
Q3: What are the most common purification techniques for isoxazole and thiophene derivatives?
A3: The most frequently employed purification methods for these classes of compounds are column chromatography and recrystallization.[3][4][5] For thiophene-containing compounds, distillation can also be used if the compound is a liquid.[6] Supercritical fluid chromatography (SFC) has also been successfully used for the separation of isoxazole derivatives.[7]
Troubleshooting Guides
Issue 1: Tailing of the product spot/peak during column chromatography.
-
Possible Cause: The basic nitrogen of the azepane ring is interacting strongly with the acidic silica gel.
-
Solution 1: Use a basic modifier in the eluent. Add a small amount of a volatile base, such as triethylamine (0.1-1%) or ammonia in methanol, to the mobile phase. This will neutralize the acidic sites on the silica gel and reduce tailing.
-
Solution 2: Use an alternative stationary phase. Consider using deactivated silica gel, alumina (basic or neutral), or a polymer-based stationary phase.[8]
-
Solution 3: Reverse-phase chromatography. If the compound is sufficiently polar, reverse-phase chromatography (e.g., C18 silica) with a suitable mobile phase (e.g., acetonitrile/water or methanol/water with a modifier like formic acid or TFA to protonate the amine) can be an effective alternative.
Issue 2: Degradation of the compound during purification.
-
Possible Cause: The isoxazole ring may be susceptible to cleavage under certain conditions. Studies on other isoxazoles have shown instability in basic aqueous solutions.[1]
-
Solution 1: Avoid strongly basic conditions. When using a basic modifier in chromatography, use the minimum effective concentration of a volatile base. Avoid non-volatile bases that will be difficult to remove.
-
Solution 2: Control the temperature. If degradation is observed, perform the purification at a lower temperature.
-
Solution 3: Use a milder purification technique. If the compound is sensitive to the stationary phase, consider purification by recrystallization or preparative thin-layer chromatography (prep-TLC) on a less reactive stationary phase.
Issue 3: Difficulty in removing impurities with similar polarity.
-
Possible Cause: The crude product may contain starting materials or byproducts with physicochemical properties very close to the desired compound.
-
Solution 1: Optimize the mobile phase for column chromatography. A systematic approach to solvent system selection is crucial. Test a wide range of solvent polarities and consider using a ternary solvent system to fine-tune the separation.
-
Solution 2: Recrystallization. If a suitable solvent or solvent system can be found where the solubility of the product and the impurity differ significantly with temperature, recrystallization can be a highly effective purification method.[3]
-
Solution 3: Derivatization. In some cases, it may be possible to selectively react the impurity or the product to alter its polarity, allowing for easier separation. The derivative can then be converted back to the original compound if necessary.
Experimental Protocols
Protocol 1: Flash Column Chromatography with a Basic Modifier
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase Selection:
-
Start with a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.
-
Perform thin-layer chromatography (TLC) to determine an appropriate solvent ratio that gives the product an Rf value of approximately 0.2-0.3.
-
If tailing is observed on the TLC plate, add 0.5% triethylamine to the mobile phase and re-run the TLC.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen mobile phase (without the basic modifier initially).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Equilibrate the column with the mobile phase containing the basic modifier (e.g., hexane:ethyl acetate:triethylamine 70:30:0.5) until the eluent is basic.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.
-
Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the chosen mobile phase, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
To remove residual triethylamine, co-evaporation with a solvent like dichloromethane or toluene may be necessary.
-
Protocol 2: Recrystallization
-
Solvent Screening:
-
Test the solubility of the crude product in a variety of solvents (e.g., ethanol, methanol, isopropanol, acetonitrile, ethyl acetate, toluene) at room temperature and at the solvent's boiling point.
-
An ideal solvent will dissolve the compound when hot but not when cold.
-
-
Dissolution:
-
Place the crude product in a flask and add the minimum amount of the chosen hot solvent to fully dissolve it.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, a small amount of activated charcoal can be added. Heat the solution for a few minutes and then perform a hot filtration to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Further cooling in an ice bath can increase the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
-
Data Presentation
Table 1: Troubleshooting Summary for Column Chromatography
| Issue | Possible Cause | Recommended Solution |
| Tailing Peak/Spot | Interaction of basic azepane with acidic silica | Add 0.1-1% triethylamine to the eluent. |
| Use neutral or basic alumina as the stationary phase. | ||
| Employ reverse-phase chromatography. | ||
| Product Degradation | Isoxazole ring opening | Avoid strongly basic conditions; use minimal volatile base. |
| Perform purification at a lower temperature. | ||
| Poor Separation | Impurities with similar polarity | Optimize the mobile phase with ternary solvent systems. |
| Consider preparative HPLC for difficult separations. |
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: A decision tree for troubleshooting common purification issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US2745843A - Process for the purification of thiophene - Google Patents [patents.google.com]
- 7. Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Purification [chem.rochester.edu]
Technical Support Center: Overcoming Solubility Issues with Isoxazole-Based Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with isoxazole-based compounds during experimental work.
Troubleshooting Guides & FAQs
This section is designed to provide direct answers and actionable solutions to common problems faced when working with isoxazole derivatives.
Frequently Asked Questions
Q1: My isoxazole-based compound has very low aqueous solubility. What are the primary reasons for this?
A1: Isoxazole-based compounds, while containing polar nitrogen and oxygen atoms, can exhibit poor aqueous solubility due to several factors. The overall lipophilicity of the molecule, determined by its substituents, often plays a dominant role. Aromatic rings and other nonpolar functional groups can significantly increase the compound's hydrophobicity, overriding the modest polarity of the isoxazole ring itself. Furthermore, strong intermolecular interactions in the solid state, such as crystal lattice energy, can make it energetically unfavorable for the compound to dissolve in water.
Q2: I am seeing inconsistent results in my biological assays. Could this be related to solubility issues?
A2: Absolutely. Poor solubility is a frequent cause of inconsistent assay results. If your compound precipitates out of the assay medium, the actual concentration in solution will be lower and more variable than the nominal concentration. This can lead to underestimation of potency, poor reproducibility, and artifacts in dose-response curves. It is crucial to ensure that your compound remains fully dissolved at the tested concentrations throughout the duration of the experiment.
Q3: What are the most common initial strategies to improve the solubility of a new isoxazole derivative?
A3: For initial screening and small-scale experiments, several strategies can be quickly employed:
-
Co-solvents: The use of water-miscible organic solvents like DMSO, ethanol, or polyethylene glycol (PEG) can significantly increase the solubility of hydrophobic compounds.[1] However, it is important to consider the potential effects of the co-solvent on your experimental system.
-
pH Adjustment: For isoxazole derivatives with ionizable functional groups (e.g., acidic or basic moieties), adjusting the pH of the medium can dramatically alter solubility.
-
Use of Surfactants: Non-ionic surfactants with low toxicity, such as Cremophor RH40, can be used to create micellar solutions that encapsulate and solubilize poorly soluble compounds.[1]
Troubleshooting Specific Issues
Problem 1: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my assay.
-
Cause: The concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility limit, even with a small percentage of DMSO.
-
Solution 1: Lower the final concentration. If your assay sensitivity allows, reduce the final concentration of the compound to below its solubility limit in the assay buffer.
-
Solution 2: Increase the co-solvent concentration. If your assay can tolerate it, a slightly higher percentage of DMSO in the final solution may keep the compound dissolved. However, be mindful of potential solvent effects on your biological target.
-
Solution 3: Prepare a solid dispersion. For more robust and scalable solutions, preparing a solid dispersion of your compound in a hydrophilic polymer can significantly enhance its aqueous dissolution rate and apparent solubility.[2][3][4]
-
Solution 4: Formulate with cyclodextrins. Encapsulating the isoxazole derivative within a cyclodextrin molecule can create a water-soluble inclusion complex, preventing precipitation in aqueous media.[5][6]
Problem 2: I have tried using co-solvents, but the solubility is still too low for in vivo studies.
-
Cause: The required dose for in vivo efficacy results in a concentration that cannot be achieved with simple solvent systems without causing toxicity from the vehicle itself.
-
Solution 1: Micronization. Reducing the particle size of your compound through techniques like jet milling increases the surface area available for dissolution, which can improve the dissolution rate and in vivo absorption.[7][8]
-
Solution 2: Nanosuspension. Creating a nanosuspension of your compound can further enhance the dissolution rate and saturation solubility.
-
Solution 3: Amorphous Solid Dispersion. Converting the crystalline drug to a higher-energy amorphous form within a polymer matrix can lead to a significant increase in aqueous solubility and bioavailability.[9][10] This is a widely used and effective technique for oral drug development.
-
Solution 4: Lipid-Based Formulations. For highly lipophilic isoxazole derivatives, formulating the compound in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS), can improve oral absorption.
Data Presentation: Enhanced Solubility of Isoxazole-Based Drugs
The following tables summarize quantitative data on the solubility enhancement of several well-known isoxazole-based drugs using different formulation strategies.
Table 1: Solubility Enhancement of Celecoxib
| Formulation | Solvent/Medium | Solubility (µg/mL) | Fold Increase | Reference |
| Pure Celecoxib | Phosphate Buffer (pH 7.2) | 3.47 | - | [2] |
| Solid Dispersion (1:5 ratio with PVP K25) | Phosphate Buffer (pH 7.2) | 44.23 | 12.7 | [2] |
| Pure Celecoxib | Water | ~3 | - | [1] |
| Solid Dispersion with Cremophor RH40 (1:0.5 ratio) | Water | 1434.7 | ~478 | [1] |
| Pure Celecoxib | Water | - | - | [11] |
| Inclusion Complex with β-cyclodextrin | Water | Enhanced | - | [11] |
Table 2: Dissolution Enhancement of Valdecoxib with Cyclodextrins
| Formulation | Medium | Dissolution Enhancement | Reference |
| Pure Valdecoxib | 0.1 N HCl | - | [5] |
| 1:2 Molar Ratio Complex with HP-β-CD (Kneading Method) | 0.1 N HCl | 21.6-fold increase in dissolution rate | [5] |
| 1:2 Molar Ratio Complex with HP-β-CD (Common Solvent Method) | 0.1 N HCl | 28.43-fold increase in dissolution rate | [5] |
| Pure Valdecoxib | Distilled Water | 10.5% dissolved at 15 min | [6] |
| Complex with HP-β-CD | Distilled Water | 91% dissolved at 15 min | [6] |
Table 3: Solubility Enhancement of Leflunomide
| Formulation | Solvent/Medium | Solubility (µg/mL) | Fold Increase | Reference | | :--- | :--- | :--- | :--- | | Pure Leflunomide | Water | 25.27 | - |[12] | | Gel Entrapment with HPMC and Chloroform | Water | 132.16 | 5.23 |[12] | | Pure Leflunomide | Water | 2.4 mg/100mL (24 µg/mL) | - |[13] | | Inclusion Complex with β-cyclodextrin (Kneading Method) | Water | 18 mg/100mL (180 µg/mL) | 7.5 |[13] |
Experimental Protocols
Below are detailed methodologies for key experiments aimed at improving the solubility of isoxazole-based compounds.
Protocol 1: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
This protocol describes a common laboratory-scale method for preparing an amorphous solid dispersion, which can significantly improve the dissolution rate and apparent solubility of a poorly water-soluble isoxazole derivative.
-
Materials and Equipment:
-
Isoxazole-based Active Pharmaceutical Ingredient (API)
-
Hydrophilic polymer (e.g., Polyvinylpyrrolidone (PVP) K30, Hydroxypropyl Methylcellulose (HPMC))
-
Volatile organic solvent (e.g., methanol, ethanol, acetone) in which both the API and polymer are soluble
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
-
-
Procedure:
-
Determine the desired ratio of API to polymer (e.g., 1:1, 1:2, 1:5 w/w).
-
Accurately weigh the API and the polymer and place them in a round-bottom flask.
-
Add a sufficient amount of the organic solvent to the flask to completely dissolve both the API and the polymer. Gentle warming or sonication may be used to facilitate dissolution.
-
Once a clear solution is obtained, attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (typically 40-60°C).
-
Continue the evaporation until a solid film or mass is formed on the inner wall of the flask and all solvent is removed.
-
Further dry the solid dispersion in a vacuum oven at a suitable temperature for 24 hours to remove any residual solvent.
-
Carefully scrape the dried solid dispersion from the flask.
-
Gently grind the solid dispersion into a fine powder using a mortar and pestle.
-
Pass the powdered solid dispersion through a sieve to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator to prevent moisture absorption.
-
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex by the Kneading Method
This method is a simple and effective way to prepare inclusion complexes of isoxazole-based compounds with cyclodextrins, enhancing their aqueous solubility.
-
Materials and Equipment:
-
Isoxazole-based API
-
Cyclodextrin (e.g., β-cyclodextrin, Hydroxypropyl-β-cyclodextrin (HP-β-CD))
-
Mortar and pestle
-
Water-ethanol mixture (e.g., 1:1 v/v)
-
Vacuum oven
-
-
Procedure:
-
Determine the molar ratio of API to cyclodextrin (a 1:1 molar ratio is common to start with).
-
Accurately weigh the cyclodextrin and place it in a mortar.
-
Add a small amount of the water-ethanol mixture to the cyclodextrin and triturate to form a homogeneous paste.
-
Accurately weigh the API and slowly add it to the cyclodextrin paste while continuously triturating.
-
Continue kneading for a specified period (e.g., 45-60 minutes). If the mixture becomes too dry, add a few more drops of the solvent mixture to maintain a paste-like consistency.
-
After kneading, dry the resulting solid mass in a vacuum oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Pulverize the dried complex in the mortar and pass it through a sieve to obtain a fine powder.
-
Store the inclusion complex in a tightly sealed container in a desiccator.
-
Protocol 3: Micronization using a Laboratory-Scale Jet Mill
This protocol provides a general workflow for reducing the particle size of an isoxazole-based compound to the micron range, which can enhance its dissolution rate. Note that specific parameters will need to be optimized for each compound and instrument.
-
Materials and Equipment:
-
Crystalline isoxazole-based API
-
Laboratory-scale jet mill
-
Compressed nitrogen or air source
-
Feeder (e.g., screw feeder)
-
Particle size analyzer
-
-
Procedure:
-
Ensure the jet mill and all associated equipment are clean and dry.
-
Load the crystalline API into the feeder of the jet mill.
-
Set the initial milling parameters, including the grinding gas pressure and the feed rate. These parameters will need to be determined empirically for the specific API and desired particle size.
-
Start the flow of the compressed gas into the milling chamber to create a high-velocity vortex.
-
Begin feeding the API into the milling chamber at a controlled rate. The particles will be accelerated by the gas and collide with each other, leading to particle size reduction.
-
The micronized particles are carried by the gas stream to a classifier (often integrated into the mill), which separates particles based on their size. The finer particles are collected, while larger particles are returned to the milling chamber for further size reduction.
-
Collect the micronized product from the collection vessel.
-
Analyze the particle size distribution of the collected sample using a particle size analyzer.
-
Adjust the milling parameters (gas pressure, feed rate) as needed to achieve the target particle size distribution and repeat the process.
-
Store the micronized API in a well-sealed container, as the increased surface area can make it more susceptible to moisture uptake.
-
Visualizations
Diagram 1: General Workflow for Overcoming Solubility Issues
Caption: A decision tree for selecting appropriate solubility enhancement techniques.
Diagram 2: Mechanism of Cyclodextrin Inclusion Complexation
Caption: Encapsulation of a hydrophobic isoxazole molecule by a cyclodextrin.
Diagram 3: Solid Dispersion Concept
References
- 1. mdpi.com [mdpi.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Formulation, Characterization, and in Vivo Evaluation of Celecoxib-PVP Solid Dispersion Nanoparticles Using Supercritical Antisolvent Process [mdpi.com]
- 4. ijpbs.com [ijpbs.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. Cyclodextrin complexes of valdecoxib: properties and anti-inflammatory activity in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. books-library.website [books-library.website]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Solubility enhancement of celecoxib using beta-cyclodextrin inclusion complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Practical Approach for Solubility Enhancement of Leflunomide : Oriental Journal of Chemistry [orientjchem.org]
- 13. proquest.com [proquest.com]
"3-(Azepan-2-yl)-5-(thiophen-2-yl)isoxazole" stability in DMSO and aqueous buffers
This technical support center provides guidance on the stability of 3-(Azepan-2-yl)-5-(thiophen-2-yl)isoxazole in DMSO and aqueous buffers. The following information is based on general principles of small molecule stability and the known chemistry of isoxazole-containing compounds, as specific stability data for this molecule is not publicly available.
Frequently Asked Questions (FAQs)
Q1: What are the recommended general storage conditions for solid this compound?
For long-term storage of the solid compound, it is recommended to keep it at -20°C. For short-term storage, 4°C is generally acceptable. The compound should be stored in a tightly sealed vial to protect it from moisture and light.
Q2: How should I prepare and store DMSO stock solutions of this compound?
DMSO is a common solvent for preparing high-concentration stock solutions.[1][2]
-
Preparation: Allow the solid compound and DMSO to equilibrate to room temperature before opening to prevent moisture condensation. Use anhydrous DMSO to prepare the stock solution. Sonication or vortexing may be required to fully dissolve the compound.[2]
-
Storage: Once prepared, stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles.[1] These aliquots can be stored at -20°C for up to three months or at -80°C for up to six months.[1][2]
-
Caution: The stability of compounds in DMSO can be variable; a study showed that after one year of storage at room temperature in DMSO, only 52% of compounds remained intact.[3] It is always best to prepare fresh solutions when possible or conduct a preliminary stability check if long-term storage is necessary.[4]
Q3: My compound precipitated when I diluted the DMSO stock into an aqueous buffer. What should I do?
This is a common issue for hydrophobic compounds.[2] Here are some troubleshooting steps:
-
Increase Sonication/Vortexing: The precipitate may redissolve with additional mixing or gentle warming in a 37°C water bath.[2]
-
Lower the Final Concentration: The compound may not be soluble at the desired concentration in the aqueous buffer. Try a lower final concentration.
-
Increase DMSO Carryover (with caution): A slightly higher percentage of DMSO in the final solution can improve solubility. However, ensure the final DMSO concentration is compatible with your assay, typically below 0.5%, to avoid cellular toxicity.[1]
Q4: What potential stability issues should I be aware of in aqueous buffers?
The primary concern in aqueous buffers is hydrolysis, which is often pH-dependent. The isoxazole ring can be susceptible to degradation under certain conditions.
-
Acidic Conditions: Isoxazole rings can be sensitive to strong acidic conditions, potentially leading to ring opening.
-
Basic Conditions: The isoxazole ring is known to be labile under basic conditions, which can lead to cleavage of the N-O bond and subsequent degradation.
-
General Hydrolysis: Even at neutral pH, hydrolysis can occur over extended periods, especially at elevated temperatures.
It is crucial to determine the stability of the compound in the specific aqueous buffer and at the working temperature of your experiment.
Q5: How can I assess the stability of this compound for my experiments?
A forced degradation study is a common approach to understanding a compound's stability profile.[5][6][7] This involves subjecting the compound to harsh conditions to predict its long-term stability and identify potential degradation products.[5][6] Typical stress conditions include acid and base hydrolysis, oxidation, heat, and light exposure.[6][8][9] The stability is then monitored using a stability-indicating analytical method, such as HPLC-UV or LC-MS.[10]
Troubleshooting Guide
Unexpected Results in Biological Assays
If you observe lower-than-expected activity or inconsistent results in your experiments, consider the following:
-
Compound Degradation: Has the compound degraded in the stock solution or the aqueous assay buffer?
-
Action: Prepare a fresh stock solution from solid material. Run a quick stability check of the compound in your assay buffer over the time course of your experiment using HPLC.
-
-
Precipitation: Has the compound precipitated out of the solution?
-
Action: Visually inspect your assay plates or tubes for any precipitate. Measure the concentration of the compound in solution at the beginning and end of the experiment.
-
Issues with HPLC Analysis
For a comprehensive guide on HPLC troubleshooting, refer to established resources on changing retention times, peak shape issues, and pressure problems.[11]
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for a forced degradation study to assess the intrinsic stability of the compound. The goal is to achieve 5-20% degradation.[9]
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile or a suitable solvent mixture.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.[5]
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.[5]
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Incubate the solid compound and the stock solution at 70°C.
-
Photolytic Degradation: Expose the solid compound and the stock solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines).
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Sample Quenching: For acid and base hydrolysis samples, neutralize with an equimolar amount of base or acid, respectively.
-
Analysis: Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC-UV method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC-UV Method
This is a starting point for developing an HPLC method to separate the parent compound from its potential degradation products.
-
Instrument: HPLC with UV detector
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with a linear gradient (e.g., 5% B to 95% B over 20 minutes) and optimize as needed.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Scan for the optimal wavelength using a PDA detector or start at 254 nm.
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Protocol 3: LC-MS Analysis for Degradant Identification
LC-MS can be used to identify the mass of potential degradation products, which aids in their structural elucidation.[10][12][13][14]
-
Instrument: LC-MS/MS system
-
LC Conditions: Use the same HPLC method as described in Protocol 2.
-
MS Conditions:
Data Presentation (Example Data)
The following tables represent hypothetical data from a forced degradation study of this compound.
Table 1: Summary of Forced Degradation Results (Example Data)
| Stress Condition | Duration (hrs) | % Parent Compound Remaining | Number of Degradation Products |
| 0.1 M HCl (60°C) | 24 | 85.2% | 2 |
| 0.1 M NaOH (60°C) | 8 | 45.7% | 3 |
| 3% H₂O₂ (RT) | 48 | 92.1% | 1 |
| Heat (70°C, solid) | 48 | 99.5% | 0 |
| Light (ICH Q1B) | 48 | 98.8% | 1 |
Table 2: HPLC-UV Data for Base Hydrolysis at 60°C (Example Data)
| Time (hrs) | Parent Peak Area | % Parent Remaining | New Peak 1 (RT 5.2 min) | New Peak 2 (RT 7.1 min) | New Peak 3 (RT 8.9 min) |
| 0 | 1,543,210 | 100.0% | 0 | 0 | 0 |
| 2 | 1,201,890 | 77.9% | 154,321 | 87,654 | 12,345 |
| 4 | 987,654 | 64.0% | 234,567 | 198,765 | 45,678 |
| 8 | 705,432 | 45.7% | 345,678 | 287,654 | 98,765 |
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Potential degradation pathway under basic hydrolytic conditions.
Caption: Troubleshooting workflow for unexpected HPLC results.
References
- 1. captivatebio.com [captivatebio.com]
- 2. selleckchem.com [selleckchem.com]
- 3. The effect of room-temperature storage on the stability of compounds in DMSO [yufenggp.com]
- 4. researchgate.net [researchgate.net]
- 5. ijrpp.com [ijrpp.com]
- 6. biomedres.us [biomedres.us]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HPLC 문제 해결 안내서 [sigmaaldrich.com]
- 12. mdpi.com [mdpi.com]
- 13. Determination and characterization of degradation products of anastrozole by LC-MS/MS and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
Reducing off-target effects of isoxazole derivatives in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isoxazole derivatives in vitro. Our goal is to help you mitigate off-target effects and ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our cell line with our isoxazole derivative, even at low concentrations. How can we determine if this is an on-target or off-target effect?
A1: Unexpected cytotoxicity is a common issue. To dissect on-target versus off-target effects, a multi-pronged approach is recommended:
-
Cell Line Profiling: Test your compound in a panel of cell lines with varying expression levels of your intended target. If the cytotoxicity correlates with the target expression, it is more likely to be an on-target effect.
-
Target Engagement Assays: Confirm that your compound is interacting with its intended target in the cells at the concentrations you are using. Techniques like cellular thermal shift assay (CETSA) or NanoBRET can be employed.
-
Rescue Experiments: If possible, overexpress a resistant mutant of your target or use siRNA to knock down the target. If the cytotoxicity is rescued, it points towards an on-target effect.
-
Off-Target Profiling: Screen your compound against a broad panel of kinases and other common off-targets. This can help identify unintended targets that might be responsible for the cytotoxicity.[1]
Q2: Our isoxazole derivative shows promising on-target activity but also inhibits several kinases in a screening panel. What are the next steps to improve selectivity?
A2: Improving selectivity is a key challenge in drug development.[2] Here are some strategies:
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of your lead compound to understand which structural modifications enhance on-target potency while reducing off-target activity.
-
Rational Drug Design: Utilize computational modeling and structural biology to design modifications that increase specific interactions with your target kinase while disrupting interactions with off-target kinases.
-
Scaffold Hopping: Explore different chemical scaffolds that can maintain the key pharmacophoric features for on-target activity but have different off-target profiles.
Q3: We suspect our isoxazole derivative is inducing apoptosis, but we want to confirm this and understand the mechanism. Which assays are most suitable?
A3: To confirm apoptosis and elucidate the underlying mechanism, a combination of assays is recommended:
-
Annexin V/Propidium Iodide (PI) Staining: This is a standard flow cytometry-based assay to differentiate between early apoptotic, late apoptotic, and necrotic cells.[2][3]
-
Caspase Activity Assays: Measure the activity of key executioner caspases (e.g., Caspase-3, -7) and initiator caspases (e.g., Caspase-8, -9) to determine which apoptotic pathway (extrinsic or intrinsic) is activated.
-
Western Blot Analysis: Probe for the cleavage of PARP and the expression levels of key apoptosis-related proteins such as Bcl-2 family members (Bcl-2, Bax, Bak) and p53. Some isoxazole derivatives have been shown to modulate these pathways.[4]
Troubleshooting Guides
Problem 1: High Background or Inconsistent Results in MTT/MTS Assays
-
Possible Cause: Interference of the isoxazole derivative with the tetrazolium salt reduction.
-
Troubleshooting Steps:
-
Run a cell-free control: Add your compound to media with MTT/MTS reagent but without cells. If a color change occurs, your compound is directly reducing the reagent.
-
Use an alternative viability assay: Consider assays with different detection methods, such as CellTiter-Glo® (luminescence-based, measures ATP) or resazurin-based assays (fluorescence).
-
Optimize incubation times: Ensure that the incubation time with the MTT/MTS reagent is within the linear range for your cell line.
-
Problem 2: Difficulty in Identifying Off-Target Proteins
-
Possible Cause: The off-targets are low-affinity binders or are not present in standard screening panels.
-
Troubleshooting Steps:
-
Chemoproteomic Profiling: Employ techniques like activity-based protein profiling (ABPP) or thermal proteome profiling (TPP) to identify protein targets in an unbiased manner within a cellular lysate.[5][6][7]
-
Affinity Chromatography-Mass Spectrometry: Immobilize your isoxazole derivative on a solid support to pull down interacting proteins from a cell lysate, which are then identified by mass spectrometry.[7]
-
Computational Prediction: Use in silico tools to predict potential off-targets based on the chemical structure of your compound. These predictions can then be validated experimentally.
-
Quantitative Data Summary
The following tables summarize the in vitro activity of various isoxazole derivatives from published studies. This data can serve as a reference for comparing the potency and selectivity of your own compounds.
Table 1: Cytotoxicity of Isoxazole Derivatives in Cancer Cell Lines
| Compound/Derivative | Cell Line | Assay Type | IC50 (µM) | Reference |
| Isoxazoline derivative 16a | HT1080 | Not Specified | 16.1 | [8] |
| Isoxazoline derivative 16b | HT1080 | Not Specified | 10.72 | [8] |
| Isoxazoline derivative 16c | HT1080 | Not Specified | 9.02 | [8] |
| Harmine derivative 18 | MCF7 | Not Specified | 9.7 | [8] |
| Harmine derivative 18 | HCT116 | Not Specified | 0.2 | [8] |
| Sclareol derivative 34a | HepG2 | Not Specified | 13.20 | [8] |
| Curcumin derivative 40 | MCF7 | Not Specified | 3.97 | [8] |
| Pyrrolo[3,4-d]isoxazole 6 | HeLa | Not Specified | 14 µg/mL | [9] |
| Pyrrolo[3,4-d]isoxazole 7 | HeLa | Not Specified | 8 µg/mL | [9] |
| Pyrrolo[3,4-d]isoxazole 11 | HeLa | Not Specified | 7 µg/mL | [9] |
| Pyrrolo[3,4-d]isoxazole 7 | 3T3-SV40 | Not Specified | 7 µg/mL | [9] |
Table 2: Kinase Inhibitory Activity of Isoxazole Derivatives
| Compound/Derivative | Target Kinase | Assay Type | IC50 (nM) | Reference |
| Isoxazole-oxazole hybrid 24a | TNIK | Radiometric | 12-150 | [10] |
| Isoxazole-oxazole hybrid 24b | TNIK | Radiometric | 12-150 | [10] |
| Isoxazole-oxazole hybrid 25a | TNIK | Radiometric | 12-150 | [10] |
| Isoxazole-oxazole hybrid 25b | TNIK | Radiometric | 12-150 | [10] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted from standard procedures for determining cell viability based on the metabolic reduction of MTT.[11][12][13]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Adherent or suspension cells
-
Your isoxazole derivative
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight (for adherent cells).
-
Treat cells with various concentrations of your isoxazole derivative and incubate for the desired period (e.g., 24, 48, 72 hours). Include untreated and solvent-only controls.
-
For adherent cells, aspirate the media. For suspension cells, centrifuge the plate and then aspirate the media.
-
Add 50 µL of serum-free media and 50 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, protected from light, until purple formazan crystals are visible.
-
Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
Annexin V/PI Apoptosis Assay by Flow Cytometry
This protocol outlines the steps for staining cells with Annexin V-FITC and Propidium Iodide (PI) to detect apoptosis.[2][3]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and binding buffer)
-
Treated and untreated cells (1-5 x 10^5 cells per sample)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Induce apoptosis in your cells with your isoxazole derivative for the desired time.
-
Harvest the cells (including any floating cells) and centrifuge at a low speed.
-
Wash the cells once with cold PBS and carefully aspirate the supernatant.
-
Resuspend the cells in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution. Gently vortex.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both.
Visualizations
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Caption: Potential apoptotic pathways affected by isoxazole derivatives.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchtweet.com [researchtweet.com]
- 4. Preclinical Study of Immunological Isoxazole Derivatives as a Potential Support for Melanoma Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemoproteomics Workflows | Thermo Fisher Scientific - US [thermofisher.com]
- 6. longdom.org [longdom.org]
- 7. researchgate.net [researchgate.net]
- 8. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sciforum.net [sciforum.net]
- 10. Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. MTT assay overview | Abcam [abcam.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Side product formation in the synthesis of "3-(Azepan-2-yl)-5-(thiophen-2-yl)isoxazole"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 3-(Azepan-2-yl)-5-(thiophen-2-yl)isoxazole.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, focusing on the prevalent 1,3-dipolar cycloaddition route.
Problem 1: Low Yield of the Desired Product
| Potential Cause | Suggested Solution |
| Nitrile Oxide Dimerization: The in situ generated nitrile oxide from the corresponding oxime can dimerize to form a furoxan, a common side product in 1,3-dipolar cycloaddition reactions.[1] | - Slowly add the oxidizing agent to the aldoxime to maintain a low concentration of the nitrile oxide. - Use microwave irradiation, which can accelerate the cycloaddition reaction over the dimerization.[2] |
| Suboptimal Reaction Temperature: Temperature can significantly influence the reaction rate and selectivity. | Optimize the reaction temperature. While some cycloadditions proceed at room temperature, others may require heating to achieve a reasonable rate.[3][4] |
| Incorrect pH: The pH of the reaction medium can affect the stability of the reactants and the regioselectivity of the cycloaddition.[5] | Buffer the reaction mixture to maintain the optimal pH for the specific reaction conditions. For the formation of 3-amino-5-alkyl isoxazoles, a pH between 7 and 8 is recommended to favor the reaction of hydroxylamine with the nitrile.[5] |
| Steric Hindrance: The bulky azepane ring may sterically hinder the approach of the dipolarophile. | Consider using a less sterically hindered precursor for the azepane ring if possible, followed by ring formation after the isoxazole synthesis. |
Problem 2: Presence of Multiple Products in the Final Mixture (Poor Regioselectivity)
| Potential Cause | Suggested Solution |
| Formation of Regioisomers: 1,3-dipolar cycloadditions can sometimes yield a mixture of regioisomers (e.g., 3,5-disubstituted vs. 3,4-disubstituted isoxazoles).[6][7] | - Employ a catalyst, such as copper(I) or ruthenium(II), which can enhance the regioselectivity of the cycloaddition.[7][8] - Modify the electronic properties of the dipolarophile or the 1,3-dipole to favor the desired regioisomer. |
| Formation of Isoxazoline Byproduct: If the starting alkyne is contaminated with the corresponding alkene, the cycloaddition will also produce the isoxazoline derivative. | Ensure the purity of the starting materials, particularly the alkyne, through appropriate purification techniques like distillation or chromatography. |
Problem 3: Difficulty in Purifying the Final Product
| Potential Cause | Suggested Solution |
| Similar Polarity of Product and Byproducts: The desired isoxazole and furoxan or regioisomeric side products may have very similar polarities, making chromatographic separation challenging. | - Optimize the mobile phase for column chromatography by testing various solvent systems with different polarities. - Consider recrystallization as an alternative or complementary purification method.[3] |
| Product Instability: Although isoxazoles are generally stable, the presence of the azepane ring might introduce instability under certain conditions (e.g., acidic or basic workup). | Perform a neutral workup and avoid extreme pH conditions during extraction and purification. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing 3,5-disubstituted isoxazoles like this compound?
A1: The most widely used method is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.[6][9] In this case, the reaction would likely involve the cycloaddition of a nitrile oxide derived from an azepane-2-carbaldoxime with 2-ethynylthiophene.
Q2: What are the typical side products I should expect in this synthesis?
A2: The most common side product is the furoxan, which results from the dimerization of the nitrile oxide intermediate.[1] Other potential side products include regioisomers of the isoxazole and the corresponding isoxazoline if the alkyne starting material is contaminated with alkene.
Q3: How can I confirm the formation of the desired isoxazole product?
A3: The structure of the synthesized compound can be confirmed using standard spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.[10][11] In the 1H NMR spectrum, a characteristic singlet for the isoxazole C4-proton is expected.
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Nitrile oxides are high-energy intermediates and should be generated in situ and used immediately.[12] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Experimental Protocols
General Procedure for the Synthesis of 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition:
This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.
-
Preparation of the Aldoxime: The corresponding aldehyde (e.g., azepane-2-carbaldehyde) is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in a suitable solvent like ethanol/water.[13] The reaction is typically stirred at room temperature until completion.
-
In Situ Generation of Nitrile Oxide and Cycloaddition: The aldoxime is dissolved in an appropriate solvent (e.g., dichloromethane or THF). An oxidizing agent (e.g., N-chlorosuccinimide (NCS) or sodium hypochlorite) is added to generate the nitrile oxide in situ.[14] The alkyne (e.g., 2-ethynylthiophene) is then added to the reaction mixture, which is stirred at room temperature or heated as required.
-
Workup and Purification: Upon completion of the reaction (monitored by TLC), the reaction mixture is quenched with water and extracted with an organic solvent. The combined organic layers are dried over an anhydrous salt (e.g., Na2SO4), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the pure 3,5-disubstituted isoxazole.[4][12]
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Potential side reactions in the isoxazole synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. preprints.org [preprints.org]
- 4. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles [organic-chemistry.org]
- 6. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 7. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. sphinxsai.com [sphinxsai.com]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Bioavailability of Poorly Soluble Thiophene Compounds
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for overcoming the challenges associated with the poor aqueous solubility of thiophene-containing compounds. The following troubleshooting guides and FAQs directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Why do many thiophene-containing compounds exhibit poor aqueous solubility?
Thiophene itself is a non-polar, aromatic heterocycle, and its derivatives often inherit this lipophilic character.[1] While the sulfur atom can participate in hydrogen bonding, the overall molecular structure of many thiophene-based active pharmaceutical ingredients (APIs) leads to low aqueous solubility.[1] This poor solubility is a significant hurdle, as it often results in low dissolution rates in the gastrointestinal tract, leading to poor and variable oral bioavailability.[2][3]
Q2: What are the primary strategies for enhancing the bioavailability of these compounds?
The main goal is to increase the compound's dissolution rate and/or its apparent solubility at the site of absorption. The most common and effective strategies include:
-
Solid Dispersions: Dispersing the thiophene compound in a hydrophilic polymer matrix in an amorphous state to improve wettability and prevent crystallization.[4][5]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range, which increases the surface area for dissolution.[6][7]
-
Co-crystallization: Forming a multi-component crystal with a benign co-former to alter the physicochemical properties of the API, including solubility and dissolution rate.[8][9]
-
Cyclodextrin Complexation: Encapsulating the lipophilic thiophene moiety within the hydrophobic cavity of a cyclodextrin molecule to form a water-soluble inclusion complex.
Q3: How do I select the most appropriate bioavailability enhancement technique for my thiophene compound?
The choice of technique depends on the specific physicochemical properties of your thiophene derivative, such as its melting point, logP, and chemical stability.
-
Solid dispersions are well-suited for compounds that can be rendered amorphous and are compatible with various polymers.[10]
-
Nanosuspensions are a good option for compounds that are highly crystalline and difficult to amorphize, or for those intended for parenteral administration.[6]
-
Co-crystallization is a viable strategy when the thiophene compound has suitable hydrogen bond donors and acceptors to interact with a co-former.[11]
-
Cyclodextrin complexation is effective for molecules or moieties that can physically fit within the cyclodextrin cavity.[12]
Q4: Are there any specific safety concerns related to the metabolism of thiophene compounds?
Yes, the thiophene ring can be metabolized by cytochrome P450 enzymes to form reactive metabolites, such as thiophene S-oxides and thiophene epoxides.[13][14][15] These reactive species can potentially lead to hepatotoxicity.[13][14] However, the inclusion of a thiophene moiety does not automatically result in toxicity.[15] The metabolic fate of the compound depends on other factors, including the presence of alternative, less toxic metabolic pathways and the daily dose.[13][15] It is crucial to assess the bioactivation potential of new thiophene derivatives during preclinical development.
Troubleshooting Guides
Solid Dispersions
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low drug loading in the solid dispersion. | - Poor miscibility between the thiophene compound and the polymer. - Phase separation during solvent evaporation or cooling. | - Screen a variety of polymers with different properties (e.g., PVP, HPMC, Soluplus®) to find one with better interaction with the drug.[4][5][10] - Use a combination of polymers to improve miscibility. - For solvent-based methods, use a common solvent in which both drug and polymer are highly soluble.[16] |
| The amorphous solid dispersion recrystallizes upon storage. | - The polymer does not sufficiently inhibit drug crystallization. - High humidity and/or temperature storage conditions. - The drug loading is above the saturation point in the polymer. | - Select a polymer with a high glass transition temperature (Tg) to reduce molecular mobility.[10] - Store the solid dispersion in a desiccator at a controlled, low temperature. - Reduce the drug loading to ensure it remains in a stable amorphous state within the polymer matrix. |
| Inconsistent in vitro dissolution results. | - Incomplete conversion to the amorphous state. - Phase separation into drug-rich and polymer-rich domains. - Particle size and morphology variations of the solid dispersion powder. | - Confirm the amorphous nature of the solid dispersion using techniques like XRD and DSC.[17] - Optimize the preparation method (e.g., faster solvent evaporation or cooling rate) to ensure a homogeneous dispersion.[16] - Control the particle size of the solid dispersion powder through milling or sieving to ensure uniformity. |
Nanosuspensions
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inability to achieve the desired particle size. | - Insufficient energy input during homogenization or milling. - The chosen stabilizer is not effectively adsorbing to the particle surface. | - Increase the homogenization pressure or the number of cycles.[18] - For wet milling, use smaller milling media or increase the milling time. - Screen different stabilizers (e.g., Pluronics, Tweens, lecithin) and their concentrations to find the optimal one for your thiophene compound.[19][20][21] |
| Particle aggregation or crystal growth during storage. | - Ostwald ripening (growth of larger particles at the expense of smaller ones). - Insufficient stabilizer concentration, leading to particle agglomeration. | - Use a combination of stabilizers to provide both steric and electrostatic stabilization.[19] - Optimize the stabilizer concentration to ensure complete coverage of the nanoparticle surface. - Lyophilize the nanosuspension with a cryoprotectant for long-term storage. |
| Contamination from the milling media. | - Erosion of the milling beads during the wet milling process. | - Use high-density, erosion-resistant milling media such as yttrium-stabilized zirconium oxide. - Monitor the milling process and replace the media as needed. |
Co-crystals
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Difficulty in forming co-crystals. | - Lack of strong intermolecular interactions (e.g., hydrogen bonds) between the thiophene API and the chosen co-former. - Unfavorable solvent selection for co-crystallization. | - Screen a library of pharmaceutically acceptable co-formers with complementary functional groups to the thiophene API.[11] - Employ different co-crystallization techniques such as solvent evaporation, slurry conversion, or grinding. - The selection of the solvent is crucial; screen various solvents to find one that facilitates co-crystal formation over the crystallization of individual components.[22] |
| Formation of a physical mixture instead of co-crystals. | - The thermodynamic stability of the individual components is greater than that of the potential co-crystal. | - Use techniques like slurry conversion where the system can equilibrate over time to form the most stable solid phase. - Try solvent-assisted grinding to provide the necessary energy and molecular mobility for co-crystal formation. |
| Co-crystal dissociates back to the API in solution. | - The co-crystal is not stable in the dissolution medium. | - This is an inherent property of some co-crystals. The goal is often to achieve a temporary "spring" effect of high supersaturation. - Include precipitation inhibitors in the formulation to maintain the supersaturated state for a longer duration. |
Quantitative Data on Bioavailability Enhancement
The following tables summarize the reported improvements in solubility and bioavailability for some thiophene-containing drugs using various enhancement techniques.
Table 1: Bioavailability Enhancement of Thiophene Compounds
| Thiophene Compound | Formulation Technique | Fold Increase in Bioavailability (AUC) | Animal Model | Reference(s) |
| Prasugrel | Nanosuspension | ~4-fold | Rats | [6] |
| Olanzapine | Nanosuspension | ~2-fold | Rats | [22] |
Table 2: Solubility Enhancement of Thiophene Compounds
| Thiophene Compound | Formulation Technique | Fold Increase in Solubility | Medium | Reference(s) |
| Olanzapine | Nanosuspension | ~114-fold | Water | [22] |
| Tioconazole | β-Cyclodextrin Complex | ~5-fold | Water | [12] |
| Tioconazole | Sulfobutyl ether-β-CD Complex | ~52-fold | Water | [12] |
Experimental Protocols
Preparation of a Solid Dispersion by Solvent Evaporation
This protocol is a general guideline and should be optimized for the specific thiophene compound and polymer system.
Objective: To prepare an amorphous solid dispersion of a poorly soluble thiophene compound to enhance its dissolution rate.
Materials:
-
Thiophene API
-
Polymer (e.g., PVP K30, HPMC E5, Soluplus®)
-
Volatile organic solvent (e.g., ethanol, methanol, dichloromethane, acetone) in which both the API and polymer are soluble.
Procedure:
-
Accurately weigh the thiophene API and the selected polymer in the desired ratio (e.g., 1:1, 1:3, 1:5 by weight).
-
Dissolve both the API and the polymer in a minimal amount of the chosen volatile organic solvent in a round-bottom flask. Ensure complete dissolution.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60°C). The temperature should be well below the boiling point of the solvent and should not cause degradation of the compound or polymer.[16]
-
Continue evaporation until a thin, dry film is formed on the inner surface of the flask.
-
Place the flask in a vacuum oven for 24-48 hours at a slightly elevated temperature (e.g., 40°C) to remove any residual solvent.
-
Scrape the solid dispersion from the flask.
-
Gently grind the resulting solid into a fine powder using a mortar and pestle.
-
Pass the powder through a sieve of appropriate mesh size to obtain a uniform particle size distribution.
-
Store the prepared solid dispersion in a tightly sealed container in a desiccator to protect it from moisture.
Characterization:
-
Visual inspection: The powder should be homogenous.
-
Differential Scanning Calorimetry (DSC): To confirm the absence of the drug's melting peak, indicating an amorphous state.
-
X-ray Diffraction (XRD): To verify the amorphous nature (absence of sharp peaks characteristic of crystalline material).
-
In vitro dissolution testing: To compare the dissolution profile of the solid dispersion with that of the pure drug.
Preparation of a Nanosuspension by High-Pressure Homogenization
This protocol describes a top-down approach for producing a drug nanosuspension.
Objective: To produce a nanosuspension of a crystalline thiophene compound to increase its surface area and dissolution velocity.
Materials:
-
Thiophene API
-
Stabilizer(s) (e.g., Pluronic F127, Tween 80, lecithin)
-
Purified water
Procedure:
-
Prepare an aqueous solution of the stabilizer(s).
-
Disperse the thiophene API in the stabilizer solution to form a pre-suspension. This can be done using a high-shear stirrer.
-
Process the pre-suspension through a high-pressure homogenizer.
-
Homogenize at high pressure (e.g., 1500 bar) for a specific number of cycles (e.g., 10-20 cycles). The optimal pressure and number of cycles need to be determined experimentally.
-
Monitor the particle size reduction during the process using a particle size analyzer (e.g., dynamic light scattering).
-
Continue homogenization until the desired particle size (typically below 500 nm) and a narrow particle size distribution are achieved.
-
The final product is a milky-white, homogenous nanosuspension.
-
For long-term stability, the nanosuspension can be lyophilized with a cryoprotectant (e.g., trehalose, mannitol).
Characterization:
-
Particle size and Polydispersity Index (PDI): Measured by dynamic light scattering.
-
Zeta potential: To assess the physical stability of the nanosuspension. A zeta potential of ±30 mV is generally considered stable.
-
Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM): To visualize the morphology of the nanoparticles.
-
Saturation solubility and dissolution rate: To quantify the improvement compared to the unprocessed drug.
Preparation of Co-crystals by Slurry Co-crystallization
This method is useful for screening and producing co-crystals under thermodynamically controlled conditions.
Objective: To form a co-crystal of a thiophene API with a suitable co-former to enhance its solubility and dissolution properties.
Materials:
-
Thiophene API
-
Co-former (a pharmaceutically acceptable compound with complementary functional groups)
-
Solvent in which both the API and co-former have limited solubility.
Procedure:
-
Accurately weigh the thiophene API and the co-former in a stoichiometric ratio (e.g., 1:1 molar ratio).
-
Place the physical mixture in a vial.
-
Add a small amount of the selected solvent to the vial to create a thick slurry.
-
Seal the vial and stir the slurry at a constant temperature (e.g., room temperature or slightly elevated) for an extended period (e.g., 24-72 hours).
-
After the equilibration period, filter the solid from the slurry.
-
Wash the collected solid with a small amount of the same solvent to remove any unreacted starting materials.
-
Dry the solid in a vacuum oven at a mild temperature.
Characterization:
-
Powder X-ray Diffraction (PXRD): To confirm the formation of a new crystalline phase, which will have a different diffraction pattern from the starting materials.
-
Differential Scanning Calorimetry (DSC): The co-crystal will exhibit a single, sharp melting endotherm at a temperature different from the API and co-former.
-
Fourier-Transform Infrared (FTIR) Spectroscopy or Raman Spectroscopy: To identify changes in vibrational frequencies, indicating the formation of new intermolecular interactions (e.g., hydrogen bonds).
-
Solubility and intrinsic dissolution rate studies: To evaluate the performance of the co-crystal compared to the pure API.
Visualizations
Caption: Workflow for Solid Dispersion Preparation.
Caption: Workflow for Nanosuspension Preparation.
Caption: Strategies to Enhance Bioavailability.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jddtonline.info [jddtonline.info]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. Overview of Extensively Employed Polymeric Carriers in Solid Dispersion Technology [ouci.dntb.gov.ua]
- 6. auctoresonline.org [auctoresonline.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. biomedres.us [biomedres.us]
- 12. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Bioactivation potential of thiophene-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 17. Characterization of Olanzapine-Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Nanosuspension Formulations of Daidzein: Preparation and In Vitro Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. Stabilizing Agents for Drug Nanocrystals: Effect on Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Non-Traditional Natural Stabilizers in Drug Nanosuspensions [mdpi.com]
- 22. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in bioassays with "3-(Azepan-2-yl)-5-(thiophen-2-yl)isoxazole"
Technical Support Center: 3-(Azepan-2-yl)-5-(thiophen-2-yl)isoxazole
Disclaimer: "this compound," referred to herein as AZT-Isoxazole, is a compound with limited publicly available data. This guide is formulated based on common challenges encountered with heterocyclic small molecule inhibitors in bioassays, particularly those containing isoxazole and thiophene moieties. The troubleshooting steps and protocols provided are general best practices and may require optimization for your specific experimental context.
Frequently Asked Questions (FAQs) & Troubleshooting
This guide addresses common issues leading to inconsistent results in bioassays involving AZT-Isoxazole. Each section presents a problem, potential causes, and recommended actions in a question-and-answer format.
Q1: Why am I observing high variability in my IC50 or EC50 values between replicate experiments?
High variability is a frequent issue stemming from compound handling, stability, or the assay conditions themselves.
Potential Cause 1: Poor Solubility Thiophene-containing compounds can exhibit poor aqueous solubility.[1] If AZT-Isoxazole precipitates in your assay medium, its effective concentration will be lower and more variable than intended.
-
Recommended Action: Perform a solubility assessment. Prepare a dilution series of AZT-Isoxazole in your final assay buffer. After a relevant incubation period (e.g., 2 hours at 37°C), centrifuge the samples and measure the concentration of the supernatant (e.g., by HPLC or UV-Vis spectroscopy). The highest concentration that remains fully dissolved is your maximum working concentration. Always prepare stock solutions in a suitable organic solvent like DMSO and ensure the final solvent concentration is low (<0.5%) and consistent across all wells.
Potential Cause 2: Compound Instability The isoxazole ring, while generally stable, can be susceptible to degradation under certain pH or redox conditions, potentially accelerated by components in your assay medium (e.g., high thiol concentrations).[2]
-
Recommended Action: Evaluate the stability of AZT-Isoxazole in your assay buffer. Incubate the compound in the buffer for the full duration of your experiment. At various time points (e.g., 0, 2, 4, 24 hours), analyze the sample by HPLC to quantify the parent compound and detect any degradation products. If degradation is observed, consider modifying buffer components or reducing incubation times.
Potential Cause 3: Non-specific Binding or Assay Interference Small molecules can interfere with assay readouts (e.g., fluorescence, luminescence) or bind non-specifically to plate surfaces or proteins, reducing the available concentration.
-
Recommended Action: Run control experiments. Include a "no-enzyme" or "no-cell" control with the compound to check for direct effects on the assay signal. To assess non-specific binding, test the compound in the presence of a high concentration of a non-relevant protein like bovine serum albumin (BSA).
Q2: My results from biochemical (enzyme) assays and cell-based assays do not correlate. The compound is potent in my enzyme assay but weak in cells. Why?
This discrepancy often points to issues with how the compound interacts with the complex environment of a living cell.
Potential Cause 1: Low Cell Permeability For intracellular targets, the compound must be able to cross the cell membrane. Poor permeability will result in a low intracellular concentration.
-
Recommended Action: If not already known, assess cell permeability using an assay like the Parallel Artificial Membrane Permeability Assay (PAMPA). If permeability is low, you may be limited to the current potency unless chemical modifications to the scaffold are possible.
Potential Cause 2: Active Efflux by Transporters Many cell lines, especially those derived from tumors, express efflux pumps (e.g., P-glycoprotein) that actively remove foreign compounds from the cytoplasm.
-
Recommended Action: Test the potency of AZT-Isoxazole in the presence of a known efflux pump inhibitor (e.g., verapamil or cyclosporin A). A significant increase in potency would suggest that the compound is a substrate for an efflux pump.
Potential Cause 3: Cellular Metabolism Cells can metabolize the compound into inactive (or sometimes more active) forms. Studies on similar isoxazole compounds have noted that metabolism can be a significant factor.[3]
-
Recommended Action: Perform a metabolite identification study by incubating AZT-Isoxazole with liver microsomes (human, rat, or mouse) and analyzing the reaction mixture over time by LC-MS/MS.[3] This will reveal the compound's metabolic stability and the structure of major metabolites.
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing inconsistent bioassay results with AZT-Isoxazole.
Caption: General troubleshooting workflow for inconsistent bioassay results.
Quantitative Data Summary
As there is no public bioactivity data for AZT-Isoxazole, the following table serves as a template for organizing your own experimental results. Comparing data from different assay types can help diagnose the issues described above.
| Compound | Assay Type | Target | IC50 (nM) [Biochemical] | EC50 (nM) [Cellular] | Max Solubility (µM) in Assay Buffer | Notes |
| AZT-Isoxazole | ADP-Glo | Kinase X | Enter Data | N/A | Enter Data | High signal-to-background. |
| AZT-Isoxazole | Western Blot | p-Substrate Y | N/A | Enter Data | Enter Data | Variability observed in replicates. |
| AZT-Isoxazole | Cell Viability | Cell Line Z | N/A | Enter Data | Enter Data | Potential toxicity at >10 µM. |
| Control Cmpd. | ADP-Glo | Kinase X | 15 ± 3 | N/A | >100 | Literature values match. |
| Control Cmpd. | Western Blot | p-Substrate Y | N/A | 250 ± 45 | >100 | Consistent with expectations. |
Experimental Protocols
Protocol 1: Kinetic Aqueous Solubility Assay
-
Prepare Stock Solution: Create a 10 mM stock solution of AZT-Isoxazole in 100% DMSO.
-
Prepare Dilutions: In a 96-well plate, add your final assay buffer. Spike in the DMSO stock to achieve a range of concentrations (e.g., 200 µM down to 0.1 µM). Ensure the final DMSO concentration is constant in all wells (e.g., 0.5%).
-
Incubate: Seal the plate and incubate under your specific assay conditions (e.g., 37°C for 2 hours with gentle shaking).
-
Separate Soluble Fraction: Centrifuge the plate at high speed (e.g., 4000 x g for 20 minutes) to pellet any precipitated compound.
-
Analyze Supernatant: Carefully transfer the supernatant to a new analysis plate.
-
Quantify: Determine the concentration of the dissolved compound in the supernatant using a suitable method like HPLC-UV or LC-MS. The highest concentration that shows no significant loss compared to a pre-centrifugation sample is the kinetic solubility limit.
Protocol 2: Assay Stability Assessment via HPLC
-
Prepare Sample: Add AZT-Isoxazole to your final assay buffer at a relevant test concentration (e.g., 1 µM).
-
Incubate: Incubate the solution under the exact conditions of your bioassay (temperature, light, etc.).
-
Time Points: At designated time points (e.g., T=0, 1h, 2h, 4h, 24h), take an aliquot of the solution. Immediately quench any potential reaction by adding an equal volume of cold acetonitrile or methanol.
-
Analysis: Analyze each time point by reverse-phase HPLC with UV detection.
-
Calculate: Create a standard curve to quantify the peak area of the parent compound. Plot the percentage of the parent compound remaining versus time to determine its stability.
Hypothetical Signaling Pathway
This diagram illustrates a hypothetical pathway where AZT-Isoxazole acts as an inhibitor of "Kinase X," preventing the phosphorylation of "Substrate Y" and blocking downstream signaling.
Caption: Hypothetical signaling pathway for AZT-Isoxazole.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expanding the Knowledge Around Antitubercular 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides: Hit–To–Lead Optimization and Release of a Novel Antitubercular Chemotype via Scaffold Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Isoxazole-Based Anticancer Agents: Spotlight on 5-(Thiophen-2-yl)isoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The isoxazole scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent anticancer activity through diverse mechanisms of action.[1][2] This guide provides a comparative analysis of a promising class of isoxazole compounds, the 5-(thiophen-2-yl)isoxazoles, and other notable isoxazole-based anticancer agents. While specific experimental data for "3-(Azepan-2-yl)-5-(thiophen-2-yl)isoxazole" is not prominently available in the current body of scientific literature, this guide will focus on closely related and well-studied analogs, providing a valuable reference for researchers in the field.
Performance of Isoxazole Anticancer Agents: A Quantitative Comparison
The in vitro cytotoxic activity of various isoxazole derivatives has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds. The following table summarizes the IC50 values for selected 5-(thiophen-2-yl)isoxazole derivatives and other isoxazole anticancer agents.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 5-(Thiophen-2-yl)isoxazole Derivatives | ||||
| TTI-6 (5-(thiophen-2-yl)-4-(trifluoromethyl)-3-(3,4,5-trimethoxyphenyl)isoxazole) | MCF-7 (Breast) | 1.91 | Doxorubicin | - |
| 4T1 (Breast) | 10.92 | Doxorubicin | - | |
| PC-3 (Prostate) | 7.66 | Doxorubicin | - | |
| TTI-4 (3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole) | MCF-7 (Breast) | 2.63 | Doxorubicin | - |
| Other Isoxazole Anticancer Agents | ||||
| Isoxazole-Curcumin (9) | MCF-7 (Breast) | ~7-fold more potent than Curcumin | Curcumin | - |
| Isoxazoline derivative 16c | HT1080 (Fibrosarcoma) | 9.02 | - | - |
| Isoxazole derivative 26 (a 3,5-diarylisoxazole) | PC3 (Prostate) | - | 5-FU | comparable |
| Isoxazole-carboxamide derivative 2d | HeLa (Cervical) | 18.62 µg/ml | Doxorubicin | - |
| Hep3B (Liver) | ~23 µg/ml | Doxorubicin | - | |
| Isoxazole-carboxamide derivative 2e | Hep3B (Liver) | ~23 µg/ml | Doxorubicin | - |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies.
Unveiling the Mechanisms: Signaling Pathways and Cellular Effects
Isoxazole derivatives exert their anticancer effects through a variety of mechanisms, including the induction of apoptosis, inhibition of cell cycle progression, and targeting specific signaling pathways crucial for cancer cell survival and proliferation.[1][3]
Estrogen Receptor Alpha (ERα) Inhibition by 5-(Thiophen-2-yl)isoxazoles
A key mechanism of action for the promising 5-(thiophen-2-yl)isoxazole series, including the lead compound TTI-6, is the inhibition of Estrogen Receptor Alpha (ERα).[1] ERα is a critical driver in the development and progression of a significant portion of breast cancers. By blocking ERα, these compounds can disrupt downstream signaling pathways that promote tumor growth.
Caption: ERα signaling and inhibition by 5-(Thiophen-2-yl)isoxazoles.
Experimental Protocols: A Closer Look at the Methodology
The evaluation of anticancer compounds relies on a battery of standardized in vitro assays. Below are the detailed methodologies for key experiments cited in the evaluation of 5-(thiophen-2-yl)isoxazole derivatives.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Principle: In live cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Cancer cells (e.g., MCF-7, 4T1, PC-3) are seeded in a 96-well plate at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.1 µM to 100 µM) and a vehicle control (e.g., DMSO) for a specified period, typically 48 hours.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
Caption: Workflow for a typical MTT cell viability assay.
Apoptosis and Cell Cycle Analysis
Further mechanistic studies often involve assessing the ability of a compound to induce programmed cell death (apoptosis) and to cause cell cycle arrest.
Apoptosis Assay (Annexin V/Propidium Iodide Staining):
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting and Staining: Cells are harvested, washed with PBS, and then resuspended in binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining):
-
Cell Treatment and Fixation: Cells are treated with the test compound for a specified time, then harvested and fixed in cold 70% ethanol.
-
Staining: The fixed cells are washed and then stained with a solution containing propidium iodide and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is then quantified.
Conclusion and Future Directions
The isoxazole scaffold continues to be a fertile ground for the discovery of novel anticancer agents. The 5-(thiophen-2-yl)isoxazole series, in particular, has demonstrated significant potential, especially in the context of ERα-positive breast cancer.[1] While the specific compound "this compound" remains to be characterized in the public domain, the broader class of compounds highlights a promising avenue for further investigation. Future research should focus on synthesizing and evaluating novel analogs, including those with substitutions like the azepane ring, to explore their structure-activity relationships, optimize their potency and selectivity, and further elucidate their mechanisms of action. A deeper understanding of their pharmacokinetic and pharmacodynamic properties will be crucial for their translation into clinical candidates.
References
- 1. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]
Validating the In Vivo Efficacy of 5-(Thiophen-2-yl)isoxazole Derivatives in a Preclinical Breast Cancer Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the in vivo efficacy of novel 5-(thiophen-2-yl)isoxazole derivatives, specifically "5-(thiophen-2-yl)-4-(trifluoromethyl)-3-(3,4,5-trimethoxyphenyl)isoxazole" (TTI-6), against the standard-of-care therapy, Tamoxifen, in an estrogen receptor-positive (ER+) breast cancer model. While in vitro studies have demonstrated the potent anti-proliferative activity of TTI-6 against MCF-7 breast cancer cells through the inhibition of the estrogen receptor alpha (ERα), in vivo validation is a critical next step in the drug development pipeline.[1][2] This document outlines the experimental protocols, data presentation standards, and key comparative metrics for such a study.
Comparative Efficacy of TTI-6 and Tamoxifen
The following table summarizes the expected and established efficacy of TTI-6 and Tamoxifen in an MCF-7 xenograft model. Please note that the in vivo data for TTI-6 is hypothetical and serves as a template for presenting future experimental findings.
| Parameter | TTI-6 (Hypothetical Data) | Tamoxifen (Established Data) |
| Mechanism of Action | Estrogen Receptor α (ERα) Antagonist | Selective Estrogen Receptor Modulator (SERM) |
| In Vivo Model | MCF-7 Xenograft in Nude Mice | MCF-7 Xenograft in Nude Mice |
| Dosage | To be determined (e.g., 10, 20, 40 mg/kg) | 2.5 mg slow-release pellet |
| Tumor Growth Inhibition | Dose-dependent reduction in tumor volume | Significant slowing of tumor growth (e.g., 2.6-fold slower than control)[3] |
| Effect on Apoptosis | Induction of apoptosis in tumor cells | Progressive and significant increase in apoptosis (up to 5-fold)[3] |
| Effect on Cell Proliferation | Reduction in Ki-67 positive cells | No consistent change in Ki-67 expression[3] |
| Biomarker Modulation | Downregulation of ERα target genes (e.g., PR, TFF1) | Altered expression of ERα target genes[4] |
Experimental Protocols
A detailed methodology is crucial for the robust in vivo validation of TTI-6. The following protocol outlines a standard MCF-7 xenograft study.
Cell Culture and Animal Model
-
Cell Line: MCF-7 human breast adenocarcinoma cell line (ER-positive).
-
Animal Model: Female athymic nude mice (4-6 weeks old).
-
Estrogen Supplementation: Subcutaneous implantation of 17β-estradiol pellets one week prior to cell implantation to support tumor growth.
Tumor Implantation and Growth Monitoring
-
Implantation: Subcutaneous injection of MCF-7 cells suspended in Matrigel into the flank of each mouse.
-
Monitoring: Tumor volume to be measured twice weekly using calipers. Tumor volume will be calculated using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-150 mm³), mice will be randomized into treatment and control groups.
Treatment Administration
-
TTI-6 Group(s): Administration of TTI-6 at various doses (e.g., 10, 20, 40 mg/kg) via oral gavage or intraperitoneal injection, daily for a specified period (e.g., 28 days).
-
Tamoxifen Group: Implantation of a 2.5 mg slow-release Tamoxifen pellet.
-
Control Group: Administration of the vehicle used for TTI-6.
Efficacy Evaluation
-
Primary Endpoint: Tumor growth inhibition.
-
Secondary Endpoints:
-
Body weight of the animals (to monitor toxicity).
-
Tumor weight at the end of the study.
-
Immunohistochemical analysis of tumor tissue for markers of proliferation (Ki-67) and apoptosis (e.g., TUNEL assay).
-
Western blot or qRT-PCR analysis of ERα and its downstream targets.
-
Visualizing the Scientific Framework
To facilitate a clearer understanding of the underlying biology and experimental design, the following diagrams are provided.
References
- 1. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Tamoxifen increases apoptosis but does not influence markers of proliferation in an MCF-7 xenograft model of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dynamic changes in gene expression in vivo predict prognosis of tamoxifen-treated patients with breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Target Validation Studies for 3-(Azepan-2-yl)-5-(thiophen-2-yl)isoxazole: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical target validation for the novel compound 3-(Azepan-2-yl)-5-(thiophen-2-yl)isoxazole . Due to the absence of direct experimental data for this specific molecule, this document outlines a proposed target validation strategy based on the known biological activities of structurally similar compounds, particularly focusing on Estrogen Receptor alpha (ERα) as a plausible therapeutic target. The performance of well-established ERα inhibitors is presented alongside hypothetical data for our compound of interest to provide a framework for future experimental investigation.
Hypothetical Target: Estrogen Receptor alpha (ERα)
Based on existing literature, compounds containing a 5-(thiophen-2-yl)isoxazole scaffold have demonstrated anti-breast cancer activity through the inhibition of Estrogen Receptor alpha (ERα). ERα is a key driver in the majority of breast cancers, making it a well-validated target for therapeutic intervention. We hypothesize that "this compound" may also exhibit antagonistic activity against ERα.
Comparative Analysis of ERα Inhibitors
To contextualize the potential efficacy of "this compound", we compare its hypothetical performance metrics against known ERα antagonists: Tamoxifen, Fulvestrant, and a research compound, Brefeldin A.
| Compound | Chemical Structure | ERα Binding Affinity (Ki, nM) | ERα Inhibition (IC50, nM) | Cell Proliferation Inhibition (MCF-7, IC50, µM) |
| This compound | (Structure not available) | Hypothetical: 15 | Hypothetical: 50 | Hypothetical: 0.5 |
| Tamoxifen | (Structure available in literature) | 2.5 | 38 | 0.015 |
| Fulvestrant (ICI 182,780) | (Structure available in literature) | 0.29[1] | 0.94 | 0.009 |
| Brefeldin A | (Structure available in literature) | Reported as a hit, specific Ki not readily available | Potent inhibitor, specific IC50 varies with assay | Sub-micromolar range |
Note: The data for "this compound" is hypothetical and serves as a benchmark for potential future studies. The data for known inhibitors is compiled from various sources and may vary depending on the specific assay conditions.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for key assays in ERα target validation.
ERα Competitive Binding Assay
This assay determines the affinity of a test compound for ERα by measuring its ability to displace a radiolabeled ligand.
Protocol:
-
Preparation of Uterine Cytosol: Uteri from ovariectomized rats are homogenized in a TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).[2] The homogenate is centrifuged to obtain the cytosolic fraction containing ERα.[2]
-
Binding Reaction: A constant concentration of [3H]-Estradiol (radioligand) and varying concentrations of the test compound are incubated with the uterine cytosol.
-
Separation of Bound and Free Ligand: The reaction mixture is incubated with dextran-coated charcoal to adsorb the unbound radioligand.
-
Quantification: The radioactivity of the supernatant, containing the protein-bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The Ki value is then determined using the Cheng-Prusoff equation.
ERα Luciferase Reporter Assay
This cell-based assay measures the ability of a compound to inhibit ERα-mediated gene transcription.
Protocol:
-
Cell Culture: Human breast cancer cells (e.g., MCF-7), engineered to express a luciferase reporter gene under the control of an estrogen response element (ERE), are cultured.
-
Compound Treatment: Cells are treated with a known ERα agonist (e.g., 17β-estradiol) and varying concentrations of the test compound.
-
Luciferase Assay: After incubation, the cells are lysed, and a luciferase substrate is added.
-
Signal Detection: The luminescence, which is proportional to the level of luciferase expression and thus ERα transcriptional activity, is measured using a luminometer.
-
Data Analysis: The IC50 value, representing the concentration of the test compound that causes a 50% reduction in luciferase activity, is determined.
Cell Proliferation Assay (MCF-7)
This assay assesses the effect of a compound on the growth of ERα-positive breast cancer cells.
Protocol:
-
Cell Seeding: MCF-7 cells are seeded in 96-well plates and allowed to attach.
-
Compound Exposure: Cells are treated with various concentrations of the test compound for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is determined using a colorimetric assay such as MTT or a fluorescence-based assay like AlamarBlue.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Visualizing the Pathway and Workflow
Diagrams created using Graphviz provide a clear visual representation of the underlying biological pathway and the experimental process.
References
Cross-Reactivity Profile of 3-(Azepan-2-yl)-5-(thiophen-2-yl)isoxazole: A Comparative Analysis
Introduction
This guide provides a comparative analysis of the cross-reactivity profile of the novel compound 3-(Azepan-2-yl)-5-(thiophen-2-yl)isoxazole, hereafter referred to as Compound-A. Due to the absence of publicly available data for Compound-A, this report presents a hypothetical cross-reactivity profile against a panel of selected kinases. The primary target for Compound-A is assumed to be Aurora Kinase A (AURKA), a key regulator of mitosis. Its selectivity is compared against two well-characterized AURKA inhibitors, Alisertib (MLN8237) and Tozasertib (VX-680). The following sections detail the comparative inhibitory activities, the experimental protocols used for such a screening, and visualizations of the experimental workflow and the targeted signaling pathway.
Comparative Inhibitory Activity
The inhibitory activity of Compound-A, Alisertib, and Tozasertib was evaluated against a panel of 10 kinases to assess their selectivity profiles. The half-maximal inhibitory concentrations (IC50) are summarized in Table 1.
| Target Kinase | Compound-A (Hypothetical IC50, nM) | Alisertib (IC50, nM) | Tozasertib (IC50, nM) |
| AURKA | 1.5 | 1.2 | 0.6 |
| AURKB | 250 | 12 | 2.5 |
| AURKC | 150 | 6.5 | 1.5 |
| ABL1 | >10000 | 2500 | 30 |
| EGFR | 8500 | >10000 | 5500 |
| FLT3 | 6000 | 800 | 15 |
| JAK2 | >10000 | >10000 | 350 |
| MET | 7500 | >10000 | 8500 |
| RET | 4500 | 1500 | 25 |
| VEGFR2 | 9000 | >10000 | 4500 |
| Table 1: Comparative IC50 values of Compound-A (hypothetical), Alisertib, and Tozasertib against a panel of kinases. Data for Alisertib and Tozasertib are representative values from published literature. |
Analysis of Selectivity
Based on the hypothetical data, Compound-A demonstrates high potency against its primary target, AURKA. Notably, it exhibits a strong selectivity profile with significantly lower activity against other kinases in the panel, including the closely related Aurora kinases B and C. In contrast, while Alisertib and Tozasertib are potent AURKA inhibitors, they show considerable off-target activity against other kinases, particularly Tozasertib, which inhibits ABL1, FLT3, and RET at low nanomolar concentrations.
Experimental Protocols
The following describes a standard protocol for determining the in vitro kinase inhibitory activity of a compound.
Kinase Inhibition Assay (Radiometric)
A radiometric kinase assay is a common method to determine the IC50 of an inhibitor.
-
Reaction Mixture Preparation: A reaction buffer is prepared containing the kinase, a specific peptide substrate, and adenosine triphosphate (ATP) spiked with γ-³³P-ATP.
-
Compound Incubation: The test compounds (e.g., Compound-A, Alisertib, Tozasertib) are serially diluted and incubated with the kinase reaction mixture.
-
Reaction Initiation and Termination: The kinase reaction is initiated by the addition of the ATP mixture and allowed to proceed at 30°C for a specified time (e.g., 60 minutes). The reaction is then terminated by the addition of phosphoric acid.
-
Separation of Phosphorylated Substrate: The phosphorylated substrate is separated from the residual γ-³³P-ATP using a phosphocellulose filter mat.
-
Quantification: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
-
IC50 Determination: The percentage of kinase activity is plotted against the compound concentration, and the IC50 value is determined using a non-linear regression analysis.
Visualizations
The following diagrams illustrate the experimental workflow and the targeted signaling pathway.
Caption: Workflow for in vitro radiometric kinase inhibition assay.
Caption: Simplified AURKA signaling pathway and points of inhibition.
In Vitro to In Vivo Correlation of 3-(Azepan-2-yl)-5-(thiophen-2-yl)isoxazole Activity: A Comparative Guide
This guide provides a comparative framework for assessing the potential of "3-(Azepan-2-yl)-5-(thiophen-2-yl)isoxazole" as a novel therapeutic agent. Due to the limited publicly available data on this specific molecule, this document establishes a proposed investigatory pathway based on the known biological activities of related isoxazole and thiophene derivatives, which suggest potential applications in neurology, particularly as a cognitive enhancer.
This guide outlines relevant in vitro and in vivo assays, proposes comparator compounds, and provides detailed experimental protocols to facilitate the investigation of "this compound" and enable a robust in vitro to in vivo correlation (IVIVC).
Postulated Biological Activity: Cognitive Enhancement
Isoxazole and thiophene derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[1][2][3][4][5] Notably, some isoxazole-containing compounds have been investigated for their role in neuronal differentiation.[6] These findings suggest that "this compound" may modulate neurological processes and holds potential as a cognitive enhancer. To explore this hypothesis, a tiered screening approach is proposed, starting with foundational in vitro assays and progressing to more complex in vivo models.
Comparative Analysis of Preclinical Assays
A comprehensive preclinical evaluation is essential to characterize the activity profile of "this compound" and establish a meaningful IVIVC. The following tables summarize key in vitro and in vivo assays, along with potential comparator compounds.
Table 1: In Vitro Assay Comparison
| Assay Type | Target | Key Parameters Measured | Comparator Compounds | Rationale |
| Neuroprotection Assay | Neuronal cell viability | Cell survival rate (e.g., MTT assay), Lactate dehydrogenase (LDH) release | Donepezil, Memantine | To assess the compound's ability to protect neurons from cytotoxic insults, a common mechanism for cognitive enhancers. |
| Neurite Outgrowth Assay | Neuronal differentiation and plasticity | Neurite length, number of branches | Brain-Derived Neurotrophic Factor (BDNF) | To evaluate the compound's potential to promote neuronal connectivity and plasticity, which are crucial for learning and memory. |
| Acetylcholinesterase (AChE) Inhibition Assay | Cholinergic signaling | IC50 value for AChE inhibition | Donepezil, Galantamine | To determine if the compound acts on a well-established target for cognitive enhancement by modulating acetylcholine levels.[7] |
| Anti-neuroinflammatory Assay | Microglial activation | Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6), Nitric oxide (NO) production | Celecoxib, Minocycline | To investigate the compound's ability to mitigate neuroinflammation, a contributing factor to cognitive decline. |
Table 2: In Vivo Model Comparison
| Animal Model | Efficacy Endpoint | Key Behavioral Tests | Comparator Compounds | Rationale |
| Scopolamine-Induced Amnesia (Mouse/Rat) | Reversal of cognitive deficits | Morris Water Maze, Y-Maze, Passive Avoidance Test | Donepezil, Scopolamine (as control) | A standard model to screen for compounds that can reverse cholinergic-mediated memory impairment.[8][9] |
| Object Recognition Test (Mouse/Rat) | Learning and memory | Discrimination index | Piracetam, Aniracetam | To assess the compound's effect on non-spatial memory and learning. |
| Zebrafish Larval Motility Assay | Neurotoxicity and general activity | Locomotor activity patterns | Diazepam (for sedative effects), Caffeine (for stimulant effects) | A high-throughput model for initial toxicity screening and assessing general effects on central nervous system activity.[10] |
Experimental Protocols
Detailed methodologies for the key proposed experiments are provided below to ensure reproducibility and facilitate cross-study comparisons.
In Vitro Experimental Protocols
1. Neuroprotection Assay (MTT Assay)
-
Cell Line: SH-SY5Y human neuroblastoma cells.
-
Protocol:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Induce neurotoxicity by treating the cells with a known neurotoxin (e.g., 100 µM 6-hydroxydopamine or 1 µM rotenone) in the presence or absence of varying concentrations of "this compound" or comparator compounds for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and dissolve the formazan crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
2. Acetylcholinesterase (AChE) Inhibition Assay
-
Method: Ellman's method.
-
Protocol:
-
Prepare a reaction mixture containing 50 µL of 0.1 M phosphate buffer (pH 8.0), 25 µL of acetylthiocholine iodide (ATCI), and 25 µL of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Add 25 µL of varying concentrations of "this compound" or a standard inhibitor (Donepezil) to the reaction mixture.
-
Initiate the reaction by adding 25 µL of AChE enzyme solution.
-
Incubate the mixture at 37°C for 15 minutes.
-
Measure the absorbance at 412 nm at regular intervals.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
In Vivo Experimental Protocol
1. Scopolamine-Induced Amnesia Model (Morris Water Maze)
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Protocol:
-
Acquisition Phase (4 days):
-
Train mice to find a hidden platform in a circular pool of water. Each mouse undergoes four trials per day.
-
Administer "this compound" (e.g., 1, 5, 10 mg/kg, i.p.) or vehicle 30 minutes before the first trial of each day.
-
-
Probe Trial (Day 5):
-
Remove the platform from the pool.
-
Administer the respective treatments as in the acquisition phase.
-
30 minutes after treatment, induce amnesia with a scopolamine injection (1 mg/kg, i.p.).
-
30 minutes after scopolamine injection, allow the mice to swim freely in the pool for 60 seconds.
-
Record and analyze the time spent in the target quadrant where the platform was previously located.
-
-
Visualizing the Path to IVIVC
The following diagrams illustrate the proposed workflow for establishing an in vitro to in vivo correlation for "this compound".
Caption: Proposed workflow for IVIVC of this compound.
Caption: Hypothesized mechanism of action via acetylcholinesterase inhibition.
References
- 1. In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buy N-Cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide | 832115-62-5 | >98% [smolecule.com]
- 7. researchgate.net [researchgate.net]
- 8. Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer’s Disease | Auctores [auctoresonline.org]
- 9. Cognition Models and Drug Discovery - Animal Models of Cognitive Impairment - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Zebrafish models for studying cognitive enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Preclinical Promise of GDC-0941: A Comparative Analysis Against Doxorubicin in Breast Cancer Models
For researchers and drug development professionals at the forefront of oncology, the quest for novel therapeutic agents with improved efficacy and targeted mechanisms of action is paramount. This guide provides a comparative analysis of the preclinical therapeutic potential of GDC-0941 (Pictilisib), a novel heterocyclic compound and potent phosphoinositide 3-kinase (PI3K) inhibitor, against the established chemotherapeutic agent, Doxorubicin, in breast cancer models.
This report synthesizes in vitro and in vivo data to offer an objective comparison of these two compounds. Detailed experimental protocols for the key assays are provided to ensure reproducibility and aid in the design of future studies. Furthermore, signaling pathway and experimental workflow diagrams are included to visually articulate the mechanisms of action and research methodologies.
In Vitro Efficacy: A Tale of Two Compounds
The in vitro cytotoxic effects of GDC-0941 and Doxorubicin were evaluated against a panel of human breast cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. The half-maximal inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition of cell viability, was determined for each compound.
| Compound | Cell Line | Subtype | IC50 (µM) | Citation |
| GDC-0941 | T47D | Luminal | 0.455 | [1] |
| MCF7 | Luminal | < 1 | [1] | |
| MDA-MB-453 | HER2+ | < 1 | [1] | |
| MDA-MB-231 | Triple-Negative | > 1 | [1] | |
| HCC1937 | Triple-Negative | 15.33 | [1] | |
| Doxorubicin | MCF-7 | Luminal | 0.68 | [2] |
| MDA-MB-231 | Triple-Negative | 6.602 | [3] |
The data indicates that GDC-0941 is highly potent against luminal and HER2+ breast cancer cell lines, with IC50 values in the sub-micromolar range.[1] In contrast, its efficacy is reduced in the triple-negative breast cancer cell lines tested. Doxorubicin demonstrates broad-spectrum cytotoxicity, with IC50 values in the micromolar range for both luminal and triple-negative cell lines.[2][3]
In Vivo Antitumor Activity: Xenograft Model Comparison
The in vivo therapeutic potential of GDC-0941 was assessed in a breast cancer xenograft model and compared to a standard-of-care agent. Athymic nude mice bearing established tumors were treated with the respective compounds, and tumor growth inhibition was monitored over time.
| Treatment Group | Dosing Schedule | Tumor Growth Inhibition (%) | Citation |
| GDC-0941 | 150 mg/kg/day, oral | Significant tumor growth delay | [3] |
| Docetaxel (Standard of Care) | - | Enhanced by GDC-0941 | [4][5] |
| Doxorubicin (Standard of Care) | Weekly IV injections | ~50% reduction in tumor size | [6] |
Note: Direct head-to-head in vivo comparison data between GDC-0941 and Doxorubicin in the same study was not available in the searched literature. The data presented is from separate studies and is intended for general comparison. Docetaxel is presented as a comparator for GDC-0941 as per the available literature.
GDC-0941 demonstrated significant inhibition of tumor growth in xenograft models, particularly in tumors with PIK3CA mutations or HER2 amplification.[7] Notably, GDC-0941 has been shown to enhance the antitumor activity of docetaxel, a standard-of-care taxane chemotherapy.[4][5] Doxorubicin also shows significant tumor growth inhibition in breast cancer xenograft models.[6]
Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Pathway
GDC-0941 is a selective inhibitor of class I PI3K, a key enzyme in the PI3K/Akt/mTOR signaling pathway.[1] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a frequent event in many cancers, including breast cancer.[8] By inhibiting PI3K, GDC-0941 effectively blocks downstream signaling, leading to decreased cell proliferation and increased apoptosis in cancer cells with a dependency on this pathway.[1]
Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of GDC-0941.
Doxorubicin, on the other hand, exerts its anticancer effects through multiple mechanisms, primarily by intercalating into DNA, which inhibits topoisomerase II and disrupts DNA replication and transcription, ultimately leading to apoptosis.[3]
Experimental Protocols
Detailed methodologies are crucial for the validation and extension of preclinical findings. Below are the protocols for the key experiments cited in this guide.
In Vitro Cytotoxicity: MTT Assay
The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Figure 2: Workflow for the in vitro MTT cytotoxicity assay.
Protocol Steps:
-
Cell Seeding: Breast cancer cells are harvested and seeded into 96-well microtiter plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubation: The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Drug Treatment: After 24 hours, the medium is replaced with fresh medium containing serial dilutions of GDC-0941 or Doxorubicin. A vehicle control (e.g., DMSO) is also included.
-
Incubation with Drug: The plates are incubated for an additional 48 to 72 hours.
-
MTT Addition: 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and 100-150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Efficacy: Breast Cancer Xenograft Model
Xenograft models are instrumental in evaluating the in vivo efficacy of novel anticancer compounds in a living organism.
Figure 3: Workflow for the in vivo breast cancer xenograft model study.
Protocol Steps:
-
Cell Implantation: Approximately 5 x 10^6 breast cancer cells (e.g., MDA-MB-361) in a 1:1 mixture of media and Matrigel are subcutaneously injected into the flank of 6-8 week old female athymic nude mice.[3]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a mean volume of 150-200 mm³. Mice are then randomized into treatment and control groups (n=8-10 mice per group).
-
Drug Administration:
-
GDC-0941: Administered orally once daily at a dose of 75-150 mg/kg.[3]
-
Doxorubicin: Administered intravenously once a week at a dose of 2-5 mg/kg.
-
Control Group: Receives the vehicle used for drug formulation.
-
-
Monitoring: Tumor dimensions are measured 2-3 times weekly with calipers, and tumor volume is calculated using the formula: (Length x Width²) / 2. Animal body weight and general health are also monitored.
-
Study Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 1000-1500 mm³) or after a specified duration of treatment.
-
Tissue Collection and Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be processed for further analysis (e.g., histology, western blotting).
-
Data Analysis: Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups. Statistical significance is determined using appropriate statistical tests.
References
- 1. GDC-0941 activates integrin linked kinase (ILK) expression to cause resistance to GDC-0941 in breast cancer by the tumor necrosis factor (TNF)-α signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heterocycles in Breast Cancer Treatment: The Use of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. GDC-0941, a novel class I selective PI3K inhibitor, enhances the efficacy of docetaxel in human breast cancer models by increasing cell death in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Prudent Disposal Procedures for 3-(Azepan-2-yl)-5-(thiophen-2-yl)isoxazole
Disclaimer: No specific Safety Data Sheet (SDS) was found for 3-(Azepan-2-yl)-5-(thiophen-2-yl)isoxazole. The following disposal procedures are based on general best practices for the disposal of hazardous laboratory chemicals and information from SDSs of structurally related isoxazole compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and a licensed chemical waste disposal contractor to ensure full compliance with all local, regional, and national regulations.
The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. As a heterocyclic organic compound, it should be treated as hazardous chemical waste in the absence of specific data to the contrary. The following guidelines provide a framework for its safe handling and disposal.
Immediate Safety and Handling Precautions
Prior to handling, it is essential to wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. All handling of the compound, especially when generating dust or aerosols, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Protocol
-
Waste Identification and Classification:
-
Treat this compound as a hazardous chemical waste.
-
Do not mix this compound with other waste streams unless explicitly permitted by your EHS department. Incompatible chemicals can react violently, producing heat, gas, or toxic byproducts.
-
Keep halogenated and non-halogenated solvent wastes separate, as their disposal methods often differ.
-
-
Containerization:
-
Select a waste container that is chemically compatible with the compound and any solvents used. A high-density polyethylene (HDPE) or glass container with a secure, leak-proof screw cap is generally appropriate.
-
Ensure the container is in good condition, free from cracks or damage.
-
Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.
-
-
Labeling:
-
Clearly label the waste container with a "Hazardous Waste" tag.
-
The label must include:
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste.
-
Any other components in the waste mixture (e.g., solvents).
-
The date accumulation started.
-
The name of the principal investigator or responsible person.
-
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
This area should be under the control of laboratory personnel and away from general traffic.
-
Use secondary containment, such as a chemical-resistant tray or bin, to capture any potential leaks.[1]
-
Store incompatible waste streams separately, using physical barriers if necessary.[2]
-
-
Disposal:
-
Arrange for the collection of the hazardous waste through your institution's EHS department or a certified hazardous waste disposal company.
-
Do not dispose of this compound down the drain or in the regular trash.[2]
-
Follow all institutional procedures for waste pickup, including any required documentation or online forms.
-
Decontamination of Empty Containers
Empty containers that once held this compound must also be managed properly.
-
Triple Rinsing: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).[3]
-
Rinsate Collection: The first rinsate must be collected and disposed of as hazardous waste.[3] Subsequent rinses may be permissible for drain disposal depending on local regulations and the solvent used; consult your EHS department for guidance.[3]
-
Container Disposal: After triple rinsing and air-drying in a well-ventilated area, deface the original label and dispose of the container according to institutional guidelines for non-hazardous solid waste.
Summary of Chemical Waste Information
Since specific quantitative data for this compound is not available, the following table outlines the types of information that should be determined and documented for proper waste management. This information is crucial for the waste disposal contractor to handle the material safely and in accordance with regulations.
| Parameter | Information to be Determined | Importance for Disposal |
| Physical State | Solid (crystalline, powder) or Liquid | Determines appropriate container type and handling procedures. |
| Hazards | Flammability, Corrosivity, Reactivity, Toxicity | Essential for segregation, labeling, and selecting the final disposal method (e.g., incineration, landfill). Based on related isoxazoles, it may be flammable and an irritant.[4][5][6][7] |
| Solubility | Water, Organic Solvents | Informs decontamination procedures and potential environmental fate if spilled. |
| pH | To be measured if in solution | Determines compatibility with other acidic or basic waste streams. |
| RCRA Waste Codes | To be determined by EHS or waste contractor | Federal and state regulations require the assignment of specific waste codes for tracking and disposal.[8] |
Experimental Workflow & Decision Making
The following diagrams illustrate the logical flow for the proper disposal of this compound.
Caption: Experimental workflow for handling and disposal.
Caption: Decision-making process for chemical waste segregation.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. danielshealth.com [danielshealth.com]
- 3. olseh.iisc.ac.in [olseh.iisc.ac.in]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. 异噁唑 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. epa.gov [epa.gov]
Personal protective equipment for handling 3-(Azepan-2-yl)-5-(thiophen-2-yl)isoxazole
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of 3-(Azepan-2-yl)-5-(thiophen-2-yl)isoxazole. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact.
I. Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles that meet ANSI Z87.1 standards are mandatory.[1] A face shield should be worn over safety goggles, especially when there is a risk of splashing or when handling larger quantities.[1][2] |
| Hand Protection | Chemically Resistant Gloves | Double gloving with nitrile or neoprene gloves is recommended.[1][3] Regularly inspect gloves for any signs of degradation or puncture before and during use.[1] For tasks with a higher risk of splashes or when handling concentrated solutions, consider using thicker, chemical-resistant gloves. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned.[1][2] For procedures with a significant splash risk, a chemically resistant apron over the lab coat is advised. |
| Respiratory Protection | Respirator | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4] If engineering controls are insufficient to minimize exposure to dust or aerosols, a NIOSH-approved respirator is required.[1][5] |
| Foot Protection | Closed-toe Shoes | Wear sturdy, closed-toe shoes that cover the entire foot.[1] |
II. Operational Plan: Handling Procedures
Adherence to a strict operational workflow is critical to ensure safety during the handling of this compound.
Operational workflow for handling the chemical.
III. Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Disposal plan for chemical waste.
IV. Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[6][7] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][7] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6][7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6][7]
-
Spills: Evacuate the area. Wearing appropriate PPE, contain the spill with an inert absorbent material. Collect the absorbed material into a sealed container for disposal.[4][7] Do not allow the chemical to enter drains.[7] Report the spill to the appropriate environmental health and safety personnel.
References
- 1. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 2. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 3. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 4. fishersci.com [fishersci.com]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. fishersci.com [fishersci.com]
- 7. angenechemical.com [angenechemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
